Mnitmt
Description
Propriétés
IUPAC Name |
4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBDIMPYACLUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of MitoTam: A Mitochondrially-Targeted Anti-Cancer Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
MitoTam , a mitochondrially-targeted derivative of tamoxifen (B1202), represents a novel and promising strategy in cancer therapy. By selectively accumulating in the mitochondria of cancer cells, MitoTam triggers a cascade of events leading to cell death, offering a potential therapeutic window for various malignancies, with notable efficacy in preclinical and early-stage clinical trials for renal cell carcinoma. This technical guide provides a comprehensive overview of the core mechanism of action of MitoTam, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mitochondrial Targeting and Accumulation
MitoTam's design incorporates a triphenylphosphonium (TPP⁺) cation, a lipophilic cation that facilitates its accumulation within the mitochondria.[1] The negative mitochondrial membrane potential (ΔΨm), which is typically more pronounced in cancer cells compared to normal cells, drives the uptake and concentration of MitoTam in the mitochondrial matrix.[1] This targeted delivery is a key feature that enhances its anti-cancer efficacy while potentially minimizing off-target effects. Preclinical studies have shown preferential accumulation of MitoTam in various organs, including the kidney, which may contribute to its observed efficacy in renal cell carcinoma.[2]
Core Mechanism: Inhibition of Mitochondrial Complex I and Disruption of Electron Transport Chain
The primary molecular target of MitoTam is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] By inhibiting Complex I, MitoTam disrupts the flow of electrons, leading to a cascade of downstream effects that are detrimental to cancer cell survival.
Impaired Mitochondrial Respiration
Inhibition of Complex I by MitoTam leads to a significant reduction in mitochondrial respiration, the process responsible for the majority of cellular ATP production. This has been experimentally demonstrated using high-resolution respirometry.
Experimental Protocol: High-Resolution Respirometry
This protocol outlines the general steps for assessing the effect of MitoTam on mitochondrial respiration in cancer cells.
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., renal or breast cancer cell lines) to the desired confluency in appropriate cell culture medium.
-
Harvest the cells and resuspend them in a suitable respiration buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Respirometry Measurement:
-
Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Add the cell suspension to the respirometer chambers and allow the signal to stabilize to measure the basal respiration rate.
-
Sequentially add various substrates and inhibitors to assess the function of different parts of the electron transport chain. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol may include:
-
Digitonin (B1670571): to permeabilize the cell membrane and allow for the entry of substrates.
-
Pyruvate and Malate (or Glutamate and Malate): as substrates for Complex I.
-
ADP: to stimulate ATP synthesis and measure oxidative phosphorylation (OXPHOS) capacity.
-
Succinate: a substrate for Complex II, to assess its function.
-
FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone): an uncoupler to measure the maximum capacity of the electron transport system (ETS).
-
Rotenone: a Complex I inhibitor, to confirm the specific effect on this complex.
-
Antimycin A: a Complex III inhibitor, to block the ETC further downstream.
-
-
Introduce MitoTam at various concentrations to the chambers to measure its direct effect on the respiration rates in the different states.
-
-
Data Analysis:
-
The oxygen consumption rate (OCR) is measured in real-time.
-
The data is analyzed to determine the specific inhibitory effect of MitoTam on Complex I-linked respiration and other respiratory parameters.
-
Disruption of Respiratory Supercomplexes
MitoTam has been shown to disrupt the organization of respiratory supercomplexes, which are higher-order structures of individual ETC complexes that enhance the efficiency of electron transfer. This disruption further contributes to the impairment of mitochondrial function.
Experimental Protocol: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes from mitochondrial extracts.
-
Mitochondrial Isolation:
-
Isolate mitochondria from cultured cancer cells or tissue samples by differential centrifugation.
-
-
Solubilization of Mitochondrial Membranes:
-
Solubilize the mitochondrial proteins using a mild non-ionic detergent, such as digitonin or lauryl maltoside, to maintain the integrity of the protein complexes.
-
-
Electrophoresis:
-
Load the solubilized mitochondrial proteins onto a native polyacrylamide gradient gel.
-
Perform electrophoresis using a cathode buffer containing Coomassie Brilliant Blue G-250, which imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.
-
-
Visualization and Analysis:
-
The separated complexes can be visualized by in-gel activity assays or by immunoblotting with specific antibodies against subunits of the different respiratory complexes.
-
For in-gel activity of Complex I, the gel is incubated with a solution containing NADH and a substrate that forms a colored precipitate upon reduction, such as nitroblue tetrazolium.
-
Induction of Oxidative Stress and Mitochondrial Dysfunction
The inhibition of Complex I by MitoTam leads to two major downstream consequences: a surge in reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential.
Increased Production of Reactive Oxygen Species (ROS)
The blockage of the electron transport chain at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS. This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger cell death pathways. Recent studies have also indicated that MitoTam can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, in head and neck cancer cells.
Experimental Protocol: Measurement of Mitochondrial ROS Production
The production of mitochondrial ROS can be quantified using fluorescent probes.
-
Cell Treatment:
-
Culture cancer cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat the cells with various concentrations of MitoTam for a defined period.
-
-
ROS Detection:
-
Incubate the cells with a mitochondrial-specific ROS indicator dye, such as MitoSOX™ Red, which fluoresces upon oxidation by superoxide.
-
Alternatively, general cellular ROS can be measured using dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
-
Quantification:
-
The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or a microplate reader.
-
The increase in fluorescence is proportional to the amount of ROS produced.
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is crucial for ATP synthesis and other mitochondrial functions. MitoTam's disruption of the ETC and its direct interaction with the inner mitochondrial membrane lead to a rapid collapse of the ΔΨm.
Experimental Protocol: Mitochondrial Membrane Potential Assay
The change in ΔΨm can be assessed using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells.
-
Cell Preparation and Treatment:
-
Seed cells in a multi-well plate or on coverslips and treat with MitoTam.
-
-
Staining:
-
Incubate the cells with a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
TMRE: Accumulates in mitochondria with high ΔΨm and its fluorescence intensity decreases upon depolarization.
-
JC-1: Exists as aggregates (red fluorescence) in healthy mitochondria and as monomers (green fluorescence) in the cytoplasm of cells with depolarized mitochondria. The ratio of red to green fluorescence is used as an indicator of ΔΨm.
-
-
-
Analysis:
-
The fluorescence is quantified using a fluorescence microscope, flow cytometer, or a plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Induction of Cancer Cell Death: Apoptosis and Necroptosis
The culmination of mitochondrial dysfunction induced by MitoTam is the activation of programmed cell death pathways, primarily apoptosis and necroptosis.
Apoptosis
The dissipation of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. This initiates the intrinsic pathway of apoptosis, leading to the activation of caspases, a family of proteases that execute the apoptotic program. A key marker of apoptosis is the cleavage of caspase-3.
Necroptosis
In addition to apoptosis, MitoTam can also induce necroptosis, a form of programmed necrosis that is independent of caspases. This pathway is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL). Evidence suggests that MitoTam treatment can lead to the phosphorylation of RIP1, a key step in the activation of the necroptosome complex.
Experimental Protocol: Western Blot Analysis of Apoptosis and Necroptosis Markers
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with MitoTam for various time points.
-
Lyse the cells to extract total proteins and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key apoptosis and necroptosis markers, such as:
-
Cleaved Caspase-3: to detect apoptosis.
-
Phosphorylated RIP1 (p-RIP1) and RIP3 (p-RIP3): to detect the activation of the necroptotic pathway.
-
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the cleaved or phosphorylated proteins indicates the level of activation of the respective cell death pathways.
-
Quantitative Data Summary
The anti-cancer activity of MitoTam has been quantified in various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) demonstrating its potency.
Table 1: IC50 Values of MitoTam in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| 4T1 | Mouse Breast Cancer | ~0.5 | 72h | Crystal Violet |
| MCF-7 | Human Breast Cancer (ER+) | ~1.0 | 72h | Crystal Violet |
| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | ~2.5 | 72h | Crystal Violet |
| RenCa | Mouse Renal Cancer | ~0.5 | 24h | Crystal Violet |
| A498 | Human Renal Cancer | ~0.3 - 1.4 | 24h | Crystal Violet |
| Caki-1 | Human Renal Cancer | ~0.3 - 1.4 | 24h | Crystal Violet |
| Note: | IC50 values can vary depending on the specific experimental conditions. |
Experimental Protocol: Crystal Violet Cell Viability Assay
This is a simple and reliable method for assessing cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of MitoTam and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a fixative such as methanol (B129727) or paraformaldehyde.
-
Stain the cells with a 0.1% - 0.5% crystal violet solution for 10-30 minutes.
-
-
Solubilization and Measurement:
-
Wash the plate thoroughly with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the retained stain by adding a solubilizing agent (e.g., 10% acetic acid or 1% SDS).
-
Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
Clinical Trial Insights: MitoTam-01 (EudraCT 2017-004441-25)
A Phase I/Ib clinical trial of MitoTam has been completed in patients with metastatic solid tumors. The trial established a manageable safety profile and showed promising signs of efficacy, particularly in patients with renal cell carcinoma (RCC).
Table 2: Summary of Key Findings from the MitoTam-01 Phase I/Ib Trial
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg |
| Recommended Phase II Dose | 3.0 mg/kg administered weekly |
| Primary Toxicities | Hematological (neutropenia, anemia), fever/hyperthermia |
| Clinical Benefit Rate (CBR) in RCC patients | 83% (5 out of 6 patients showed stable disease or partial response) |
| Pharmacokinetics | Two-compartment model with dose-proportional exposure. Detectable up to 168 hours post-infusion, suggesting high tissue affinity. |
Visualizing the Mechanism of Action
To provide a clear visual representation of the complex processes involved in MitoTam's mechanism of action, the following diagrams have been generated using the DOT language.
Signaling Pathway of MitoTam-Induced Cell Death
Caption: Signaling pathway of MitoTam-induced apoptosis and necroptosis.
Experimental Workflow for Assessing MitoTam's Effect on Cell Viability
Caption: Experimental workflow for Crystal Violet cell viability assay.
Logical Relationship of MitoTam's Core Mechanism
Caption: Logical flow of MitoTam's core mechanism of action.
Conclusion
MitoTam exerts its anti-cancer effects through a multi-faceted mechanism centered on the targeted disruption of mitochondrial function. By inhibiting Complex I of the electron transport chain, it triggers a cascade of events including impaired respiration, increased oxidative stress, and dissipation of the mitochondrial membrane potential, ultimately leading to cancer cell death via apoptosis and necroptosis. The quantitative data from preclinical studies and the promising results from early clinical trials, particularly in renal cell carcinoma, underscore the potential of MitoTam as a novel therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the therapeutic potential of mitochondrially-targeted cancer therapies.
References
- 1. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
MitoTam: A Technical Deep Dive into its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoTam, a mitochondrially targeted derivative of tamoxifen (B1202), has emerged as a promising anti-cancer agent with a unique mechanism of action centered on the disruption of mitochondrial function. By selectively accumulating within the mitochondria of cancer cells, MitoTam triggers a cascade of events that ultimately leads to cell death. This technical guide provides an in-depth analysis of MitoTam's effects on mitochondrial bioenergetics, signaling pathways, and its potential as a therapeutic agent. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Core Mechanism of Action: Targeting the Powerhouse of the Cell
MitoTam's efficacy stems from its targeted delivery to mitochondria, achieved by tagging the tamoxifen molecule with a triphenylphosphonium (TPP⁺) cation.[1][2] This lipophilic cation leverages the significant negative mitochondrial membrane potential to accumulate within the mitochondrial matrix.[2] This targeted approach enhances the drug's potency against cancer cells, which often exhibit a higher mitochondrial membrane potential compared to normal cells, while minimizing off-target effects.[3]
Once inside the mitochondria, MitoTam exerts a dual mechanism of action:
-
Inhibition of Respiratory Complex I: MitoTam directly targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[4] It is believed to bind within the Q-module of Complex I, blocking the entry of ubiquinone and thereby impeding electron flow. This inhibition of Complex I-driven respiration is a key initiating event in its cytotoxic cascade.
-
Dissipation of Mitochondrial Membrane Potential: Through its intercalation into the inner mitochondrial membrane (IMM), MitoTam disrupts the membrane's integrity, leading to the dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization further cripples mitochondrial function and contributes to the induction of cell death pathways.
The combined effect of these actions is a profound disruption of mitochondrial homeostasis, leading to increased production of reactive oxygen species (ROS), oxidative stress, and the initiation of apoptosis and necroptosis.
Quantitative Analysis of MitoTam's Effects
The following tables summarize key quantitative data from preclinical studies investigating the impact of MitoTam on mitochondrial function in cancer cells.
Table 1: Effect of MitoTam on Mitochondrial Respiration in RenCa Cells
| Parameter | Control | 0.5 µM MitoTam (6h) | Fold Change |
| Routine Respiration | Undisclosed | Decreased | ↓ |
| Complex I-dependent Respiration | Undisclosed | Decreased | ↓ |
| Complex II-dependent Respiration | Undisclosed | Unchanged | - |
Data extracted from a study on renal cancer (RenCa) cells. The specific quantitative values for the control group were not provided in the source material.
Table 2: Dose-Dependent Inhibition of Mitochondrial Respiration by MitoTam in RenCa Cells
| MitoTam Concentration | Effect on Routine Respiration | Effect on Complex I-dependent Respiration | Effect on Complex II-dependent Respiration |
| Increasing Concentrations | Progressive Decrease | Progressive Decrease | No significant change |
This table summarizes the trend observed in RenCa cells exposed to increasing concentrations of MitoTam.
Table 3: Impact of MitoTam on Mitochondrial Membrane Integrity in T. brucei
| MitoTam Concentration | Mitochondrial Membrane Integrity |
| 7.4 µM | 50% decrease |
This data demonstrates MitoTam's ability to disrupt the mitochondrial inner membrane in the parasite Trypanosoma brucei. The relatively high concentration required in this in vitro assay is attributed to the need for larger pore formation to allow the substrate (threonine) to enter the mitochondria.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MitoTam and a typical experimental workflow for assessing its impact on mitochondrial respiration.
MitoTam's Signaling Pathway for Induction of Cell Death
Caption: Signaling cascade initiated by MitoTam's action on mitochondria.
Experimental Workflow for High-Resolution Respirometry
Caption: Workflow for assessing mitochondrial respiration using Oxygraph 2k.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the characterization of MitoTam's effects.
High-Resolution Respirometry (Oxygraph 2k)
Objective: To measure oxygen consumption rates and assess the function of different respiratory chain complexes.
Protocol Overview:
-
Cell Preparation: Cancer cells (e.g., RenCa) are cultured and treated with the desired concentration of MitoTam for a specified duration (e.g., 0.5 µM for 6 hours).
-
Cell Harvesting: Cells are harvested, counted, and resuspended in a suitable respiration medium.
-
Oxygraph Chamber: The cell suspension is introduced into the Oxygraph 2k chamber at a defined density (e.g., 10⁶ cells/mL).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Routine Respiration: The basal oxygen consumption of the intact cells is measured.
-
Complex I-dependent Respiration: Substrates for Complex I, such as pyruvate, malate, and glutamate, are added to assess its activity.
-
Complex II-dependent Respiration: After inhibiting Complex I with rotenone, a substrate for Complex II (succinate) is added to measure its contribution to respiration.
-
Uncoupled Respiration: The mitochondrial membrane is permeabilized with a digitonin, and an uncoupler like CCCP is added to measure the maximum capacity of the electron transport chain. Oligomycin is used to inhibit ATP synthase.
-
-
Data Analysis: Oxygen consumption rates are calculated and normalized to the number of cells.
Native Blue Gel Electrophoresis and Western Blotting
Objective: To analyze the assembly and stability of mitochondrial respiratory supercomplexes.
Protocol Overview:
-
Mitochondrial Isolation: Mitochondria are isolated from control and MitoTam-treated cells by differential centrifugation.
-
Solubilization: Mitochondrial membranes are solubilized using a mild non-ionic detergent (e.g., digitonin) to preserve the integrity of protein complexes.
-
Blue Native PAGE (BN-PAGE): The solubilized mitochondrial protein complexes are separated by size and shape on a native polyacrylamide gel containing Coomassie Brilliant Blue G-250.
-
Western Blotting: The separated complexes are transferred to a PVDF membrane. The membrane is then probed with specific antibodies against subunits of the different respiratory complexes (e.g., NDUFA9 for Complex I, SDHA for Complex II, UQCRC2 for Complex III, COX5A for Complex IV, and ATPB for Complex V).
-
Detection: The antibody binding is visualized using a chemiluminescent substrate.
In-Gel Activity Assays
Objective: To directly assess the enzymatic activity of individual respiratory complexes.
Protocol Overview:
-
BN-PAGE: Mitochondrial protein complexes are separated by BN-PAGE as described above.
-
In-Gel Reaction: The gel is incubated in a reaction buffer containing specific substrates and electron acceptors/donors that produce a colored precipitate at the site of enzymatic activity.
-
Complex I Activity: The gel is incubated with NADH as the substrate and nitrotetrazolium blue (NBT) as the electron acceptor, which forms a dark formazan (B1609692) precipitate.
-
Complex II Activity: The gel is incubated with succinate as the substrate and NBT as the electron acceptor.
-
Complex V (ATP Synthase) Activity: The gel is incubated with ATP as the substrate, and the release of inorganic phosphate (B84403) is coupled to the precipitation of lead phosphate.
-
-
Visualization: The intensity of the colored bands is quantified to determine the relative activity of each complex.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the integrity of the inner mitochondrial membrane.
Protocol Overview:
-
Cell Staining: Cells are incubated with a fluorescent cationic dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).
-
MitoTam Treatment: Cells are treated with MitoTam.
-
Fluorescence Measurement: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates dissipation of the mitochondrial membrane potential.
-
Positive Control: A protonophore uncoupler, such as CCCP, is used as a positive control for mitochondrial depolarization.
Clinical Perspective and Future Directions
MitoTam has undergone a Phase I/Ib clinical trial (MitoTam-01) in patients with metastatic solid tumors. The trial demonstrated a manageable safety profile and showed clinical benefit in a subset of patients, particularly those with renal cell carcinoma. These promising early results underscore the potential of targeting mitochondrial function as a viable anti-cancer strategy.
Future research will likely focus on:
-
Elucidating the precise molecular interactions between MitoTam and Complex I.
-
Investigating the mechanisms of resistance to MitoTam.
-
Exploring combination therapies to enhance the efficacy of MitoTam.
-
Expanding clinical trials to a broader range of cancer types.
References
- 1. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria Targeting as an Effective Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Mito-Tam: A Technical Guide to the Discovery and Development of Mitochondrial-Targeted Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
The repurposing of existing therapeutic agents and the strategic targeting of cellular organelles represent two promising frontiers in modern oncology. This whitepaper details the discovery, synthesis, and preclinical development of mitochondrial-targeted tamoxifen (B1202) (Mito-Tam), a novel anti-cancer agent that exemplifies both principles. By conjugating the well-known selective estrogen receptor modulator, tamoxifen, to a triphenylphosphonium (TPP⁺) cation, researchers have created a potent "mitocan" that selectively accumulates within the mitochondria of cancer cells. This targeted delivery overcomes limitations of conventional tamoxifen and induces potent, ER-independent cytotoxicity through a distinct mechanism of action. This guide provides an in-depth review of the core science, including detailed experimental protocols, quantitative efficacy data, and a breakdown of the molecular signaling pathways involved in Mito-Tam's therapeutic effect.
Introduction: The Rationale for Targeting Mitochondria
Mitochondria, long known as the powerhouses of the cell, are increasingly recognized as central hubs for signaling pathways that govern cell life and death. In many cancer cells, the mitochondrial membrane potential (ΔΨm) is significantly higher than in their non-malignant counterparts. This elevated potential acts as an electrochemical beacon, drawing in and concentrating lipophilic, cationic molecules.
The discovery of mitochondrial-targeted tamoxifen is rooted in this principle. The core innovation was to attach tamoxifen, a drug with known anti-cancer properties, to a TPP⁺ vector.[1] The TPP⁺ moiety's positive charge and lipophilic nature drive the entire conjugate's accumulation within the negatively charged mitochondrial matrix, a process governed by the Nernst equation.[2] This strategy achieves several key objectives:
-
Selective Accumulation: Concentrates the therapeutic agent directly in the target organelle of cancer cells, increasing local efficacy.[3]
-
Enhanced Potency: Achieves cytotoxic effects at concentrations orders of magnitude lower than conventional tamoxifen.
-
Overcoming Resistance: Bypasses traditional resistance mechanisms associated with tamoxifen's action on the estrogen receptor (ER).
Mito-Tam was developed as a promising anti-cancer drug candidate that acts via mitochondrial destabilization.[1] Its molecule consists of three key parts: the tamoxifen pharmacophore, a ten-carbon alkyl linker, and the TPP⁺ vector for mitochondrial targeting.[1]
Synthesis and Development
The development of Mito-Tam involves a multi-step chemical synthesis to covalently link the tamoxifen analogue to the TPP⁺ cation.
Experimental Protocol: Synthesis of Mitochondrial-Targeted Tamoxifen
The synthesis of Mito-Tam, chemically named (10-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)decyl)triphenylphosphonium bromide , is achieved through a two-step process starting from 4-hydroxytamoxifen (B85900).
Step 1: Synthesis of (Z)-4-(1-(4-(10-bromodecyloxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
-
Reactants: 4-hydroxytamoxifen is reacted with a molar excess of 1,10-dibromodecane.
-
Base and Solvent: The reaction is carried out in an anhydrous solvent such as acetone, in the presence of a base like potassium carbonate (K₂CO₃).
-
Reaction Conditions: The mixture is heated under reflux for approximately 24 hours to ensure the completion of the alkylation reaction.
-
Purification: After the reaction, the solvent is removed under reduced pressure. The resulting residue is purified using column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product, which serves as the intermediate for the next step.
Step 2: Synthesis of (10-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)decyl)triphenylphosphonium bromide (Mito-Tam)
-
Reactants: The purified bromo-intermediate from Step 1 is reacted with triphenylphosphine (B44618) (PPh₃).
-
Solvent: The reaction is typically performed in a solvent such as acetonitrile (B52724) or toluene.
-
Reaction Conditions: The mixture is heated under reflux for an extended period, often 48-72 hours, to facilitate the quaternization of the phosphine, forming the phosphonium (B103445) salt.
-
Purification: Upon cooling, the final product, Mito-Tam, often precipitates out of the solution. It can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The final product is then dried under vacuum.
Mechanism of Action: A Multi-pronged Mitochondrial Assault
Unlike its parent compound, Mito-Tam's primary mode of action is independent of the estrogen receptor. Upon accumulation in the mitochondria, it initiates a cascade of events leading to apoptotic cell death.
The superior efficacy of Mito-Tam is attributed to its ability to suppress Complex I-dependent respiration, disrupt respiratory supercomplexes, cause a rapid dissipation of the mitochondrial membrane potential (ΔΨm), increase the production of reactive oxygen species (ROS), and ultimately trigger cell death.
Signaling Pathway of Mito-Tam Induced Apoptosis
The core mechanism can be visualized as a direct assault on the mitochondrial electron transport chain (ETC).
Preclinical Efficacy: Quantitative Analysis
The targeted nature of Mito-Tam translates to a significantly improved therapeutic window compared to conventional tamoxifen. It is highly effective against cancer cells, including those resistant to standard therapies, while exhibiting lower toxicity towards non-malignant cells.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) was determined for Mito-Tam and tamoxifen across various human breast cancer cell lines and non-malignant control cells after 24 hours of treatment.
| Cell Line | Type | Tamoxifen IC₅₀ (µM) | Mito-Tam IC₅₀ (µM) |
| MCF7 | ER-positive Breast Cancer | ~15.0 | ~0.8 |
| T47D | ER-positive Breast Cancer | >20.0 | ~1.0 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~18.0 | ~1.5 |
| SK-BR-3 | Her2-positive Breast Cancer | >20.0 | ~0.6 |
| MCF 10A | Non-malignant Breast Epithelial | >20.0 | ~4.5 |
| BJ | Non-malignant Fibroblast | >20.0 | ~5.0 |
| (Data compiled from published research, values are approximate) |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development. The following section details the standard protocols used to evaluate the efficacy and mechanism of Mito-Tam.
Experimental Workflow: In Vitro Evaluation
The preclinical assessment of Mito-Tam follows a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Protocol 5.1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Mito-Tam (and control compounds) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Protocol 5.2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Mito-Tam at the determined IC₅₀ concentration for a specified time (e.g., 16-24 hours).
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5.3: Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 dye is a ratiometric fluorescent probe used to measure ΔΨm.
-
Cell Treatment: Treat cells with Mito-Tam for a short duration (e.g., 4-8 hours).
-
JC-1 Staining: Incubate the treated cells with the JC-1 staining solution (typically 2-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Measure the fluorescence using a fluorescence microscope or plate reader.
-
Healthy cells (high ΔΨm): JC-1 forms aggregates, emitting red fluorescence (~590 nm).
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (~529 nm).
-
-
Quantification: The ratio of red to green fluorescence is calculated as a measure of mitochondrial depolarization.
Clinical Development and Future Outlook
Mito-Tam has progressed from preclinical models to human clinical trials. The MitoTam-01 Phase I/Ib trial investigated its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors. The trial established a maximum tolerated dose and showed a manageable safety profile. Notably, a clinical benefit rate of 83% was observed in patients with metastatic renal cell carcinoma, which may be linked to the preferential accumulation of Mito-Tam in kidney tissue.
The successful targeting of mitochondria with a repurposed drug scaffold represents a significant advancement in oncology. The development of Mito-Tam provides a powerful proof-of-concept for the "mitocan" class of drugs. Future research will likely focus on expanding its application to other cancer types, exploring synergistic combinations with other therapies like immunotherapy, and developing next-generation mitochondrial-targeted agents with even greater specificity and potency.
References
The Cellular Impact of MitoTam: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam, a mitochondrially targeted derivative of tamoxifen, has emerged as a promising anti-cancer agent. Its unique mechanism of action, centered on the disruption of mitochondrial function, offers a novel therapeutic strategy against a variety of malignancies. This technical guide provides an in-depth exploration of the cellular pathways affected by MitoTam, supported by quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams.
Core Mechanism: Targeting Mitochondrial Complex I and Inducing Oxidative Stress
MitoTam's primary mode of action involves the inhibition of mitochondrial respiratory Complex I (CI).[1][2] By binding within the Q-module of CI, MitoTam obstructs the entry of ubiquinone, a critical component of the electron transport chain.[3] This blockade leads to a cascade of downstream effects:
-
Increased Reactive Oxygen Species (ROS) Production: The inhibition of electron flow at Complex I results in a significant increase in the production of superoxide (B77818) radicals, a major form of ROS.[3]
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS and the disruption of the electron transport chain lead to the depolarization of the inner mitochondrial membrane.
-
Induction of Cell Death: The culmination of these mitochondrial insults triggers programmed cell death pathways, primarily apoptosis and necroptosis.[3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and effects of MitoTam from preclinical and clinical studies.
Table 1: In Vitro Efficacy of MitoTam in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer (ER+) | 0.5 ± 0.1 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.2 ± 0.2 | |
| SKBR3 | Breast Cancer (HER2-high) | 0.6 ± 0.1 | |
| MDA-MB-453 | Breast Cancer (HER2-high) | 0.7 ± 0.1 | |
| OVCAR3 | Ovarian Cancer | ~1.0 | |
| A549 | Lung Cancer | ~2.5 | |
| U-87 MG | Glioblastoma | ~1.5 |
Table 2: Key Findings from the MitoTam-01 Phase I/Ib Clinical Trial (EudraCT 2017-004441-25)
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | |
| Recommended Phase 2 Dose | 3.0 mg/kg weekly | |
| Overall Clinical Benefit Rate (CBR) | 37% | |
| CBR in Renal Cell Carcinoma (RCC) | 83% (5 out of 6 patients) | |
| Common Adverse Events (Phase I) | Neutropenia (30%), Anemia (30%), Fever/Hyperthermia (30%) | |
| Common Adverse Events (Phase Ib) | Fever/Hyperthermia (58%), Anemia (26%), Neutropenia (16%) |
Signaling Pathways Affected by MitoTam
MitoTam instigates a complex network of signaling pathways, ultimately leading to cancer cell death. The following diagrams, generated using the DOT language, illustrate these key pathways.
MitoTam-Induced Intrinsic Apoptosis
MitoTam's primary mechanism for inducing cell death is through the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.
Caption: MitoTam triggers intrinsic apoptosis by inhibiting Complex I.
MitoTam and Mitochondrial Estrogen Receptor Beta (mtERβ) Signaling
MitoTam's interaction with mitochondrial estrogen receptor beta (mtERβ) plays a crucial role in modulating ROS levels and subsequent apoptosis, particularly in the context of tamoxifen-sensitive and -resistant breast cancers.
References
- 1. Tamoxifen regulates cell fate through mitochondrial estrogen receptor beta in breast cancer [ouci.dntb.gov.ua]
- 2. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen regulates cell fate through mitochondrial estrogen receptor beta in breast cancer [escholarship.org]
An In-depth Technical Guide to the Foundational Principles of MitoTam Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific principles underlying MitoTam therapy. MitoTam, a novel, first-in-class anti-cancer agent, leverages a unique mitochondrial targeting strategy to induce cancer cell death. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies used in its evaluation, and provides visual representations of its core concepts.
Introduction: A Novel Approach to Cancer Therapy
MitoTam is a mitochondrially targeted derivative of tamoxifen (B1202), designed to selectively accumulate within the mitochondria of cancer cells.[1][2] It consists of the pharmacophore tamoxifen conjugated to a triphenylphosphonium (TPP⁺) cation, a lipophilic vector that facilitates its accumulation at the interface of the inner mitochondrial membrane (IMM) and the mitochondrial matrix.[1][3][4] This targeted delivery is driven by the high mitochondrial membrane potential (ΔΨm) characteristic of many cancer cells, forming the basis of its selective anti-cancer activity. Having shown a manageable safety profile and efficacy in early clinical trials, particularly in renal cell carcinoma, MitoTam represents a promising new modality in oncology.
Core Mechanism of Action: Mitochondrial Destabilization
MitoTam exerts its therapeutic effect through a multi-faceted disruption of mitochondrial function, a process distinct from the estrogen receptor modulation of its parent compound, tamoxifen. The foundational principle is the targeted destabilization of mitochondrial bioenergetics and integrity.
2.1 Inhibition of Respiratory Complex I
The primary molecular target of MitoTam is the mitochondrial respiratory Complex I (CI), a critical enzyme in the electron transport chain. MitoTam binds within the Q-module of Complex I, which obstructs the binding site for ubiquinone. This direct inhibition blocks the transfer of electrons, leading to a cascade of downstream effects:
-
Suppression of Oxidative Phosphorylation (OXPHOS): Inhibition of CI curtails CI-dependent respiration, leading to a significant reduction in cellular ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the premature leakage of electrons to molecular oxygen, generating a surge of superoxide (B77818) and other reactive oxygen species.
-
Disruption of Respiratory Supercomplexes: MitoTam has been shown to interfere with the structural integrity of respiratory supercomplexes, further impairing the efficiency of the electron transport chain.
2.2 Dissipation of Mitochondrial Membrane Potential (ΔΨm)
In addition to enzymatic inhibition, the physical accumulation of the cationic MitoTam molecule within the IMM leads to the dissipation of the mitochondrial membrane potential. This depolarization of the inner membrane is a critical event that compromises mitochondrial integrity and function.
2.3 Induction of Multiple Cell Death Pathways
The combined effects of CI inhibition, ROS overproduction, and ΔΨm collapse trigger multiple programmed cell death pathways:
-
Apoptosis and Necroptosis: The severe mitochondrial stress and energy crisis initiate intrinsic apoptosis and regulated necroptosis.
-
Ferroptosis: MitoTam-induced ROS production leads to extensive lipid peroxidation, a hallmark of ferroptosis, a form of iron-dependent cell death. This mechanism is particularly relevant for overcoming the elevated antioxidant capacity of radioresistant cancer cells.
The following diagram illustrates the central mechanism of action of MitoTam.
Caption: Core mechanism of MitoTam action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of MitoTam.
Table 1: Preclinical In Vitro Efficacy
| Organism/Cell Line | Assay | Endpoint | Value | Citation |
|---|---|---|---|---|
| Trypanosoma brucei (BSF) | Growth Inhibition | EC₅₀ | ~0.02 µM | |
| Her2high Cancer Cells | Growth Inhibition | EC₅₀ | ~0.65 µM |
| Plasmodium falciparum | Growth Inhibition | EC₅₀ | ~0.03 µM | |
Table 2: Phase I/Ib Clinical Trial (MitoTam-01) Key Parameters and Outcomes
| Parameter | Description | Value/Finding | Citation |
|---|---|---|---|
| Trial Identifier | EudraCT Number | 2017-004441-25 | |
| Patient Population | Phase I | 37 patients with advanced solid tumors | |
| Phase Ib | 38 patients with advanced solid tumors | ||
| Dosing | Maximum Tolerated Dose (MTD) | 5.0 mg/kg | |
| Recommended Phase II Dose | 3.0 mg/kg, once weekly via central vein | ||
| Overall Efficacy | Clinical Benefit Rate (CBR) | 37% (14/38 responders) | |
| Renal Cell Carcinoma (RCC) | Number of Patients | 6 | |
| Clinical Benefit Rate (CBR) | 83% (5 of 6 patients) | ||
| Response Types | 1 Partial Response (PR), 4 Stable Disease (SD) | ||
| Common Adverse Events | Phase Ib (≥15%) | Fever/Hyperthermia (58%), Anemia (26%), Neutropenia (16%) |
| Serious Adverse Events | Thromboembolic Complications | 13% of patients in Phase Ib | |
Key Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, this section outlines the methodologies for key experiments cited in the literature.
4.1 Assessment of Mitochondrial Respiration
-
Objective: To quantify the effect of MitoTam on oxidative phosphorylation.
-
Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k) is employed.
-
Cell Preparation: Cancer cell lines (e.g., RenCa) are cultured and treated with a specified concentration of MitoTam (e.g., 0.5 µM) for a defined period (e.g., 6 hours).
-
Respirometry: Treated and control cells are placed in the respirometer chambers.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential titration of various substrates and inhibitors is used to dissect the activity of different parts of the electron transport chain. This allows for the measurement of routine respiration, Complex I-dependent respiration, and Complex II-dependent respiration.
-
Data Analysis: Oxygen consumption rates are measured and compared between MitoTam-treated and control groups to determine the specific inhibitory effect on Complex I.
-
4.2 Analysis of Mitochondrial Complex Integrity
-
Objective: To visualize the effect of MitoTam on the assembly of mitochondrial respiratory complexes and supercomplexes.
-
Methodology: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) followed by Western Blotting.
-
Mitochondrial Isolation: Mitochondria are isolated from treated and untreated cells via differential centrifugation.
-
Solubilization: Mitochondrial proteins are gently solubilized using a non-ionic detergent (e.g., digitonin) to preserve the integrity of protein complexes.
-
BN-PAGE: The solubilized protein complexes are separated by size and shape on a native polyacrylamide gel.
-
Western Blotting: Proteins are transferred to a membrane and probed with antibodies specific to subunits of each respiratory complex (e.g., NDUFA9 for CI, SDHA for CII) to visualize the complexes and supercomplexes.
-
4.3 Measurement of ROS Production and Ferroptosis
-
Objective: To confirm that MitoTam induces cell death via ROS-mediated ferroptosis.
-
Methodology: Fluorescent probes and specific inhibitors.
-
ROS Detection: Cells are treated with MitoTam and then incubated with a ROS-sensitive fluorescent probe (e.g., CellROX). The increase in fluorescence, measured by flow cytometry or fluorescence microscopy, indicates ROS production.
-
Lipid Peroxidation: Lipid ROS is measured using a probe like C11-BODIPY 581/591.
-
Ferroptosis Inhibition: To confirm ferroptosis, experiments are repeated in the presence of a ferroptosis inhibitor, such as Ferrostatin-1. A rescue from cell death in the presence of the inhibitor confirms the mechanism.
-
Mitochondrial Membrane Potential: ΔΨm is assessed using potentiometric dyes like TMRE or JC-1. A decrease in fluorescence indicates depolarization.
-
The diagram below outlines a typical experimental workflow for evaluating MitoTam's mitochondrial effects.
Caption: Experimental workflow for MitoTam analysis.
Clinical Development and Logical Framework
The clinical investigation of MitoTam followed a standard logical progression from establishing safety to evaluating preliminary efficacy.
Caption: Logical flow of the MitoTam-01 clinical trial.
The Phase I dose-escalation study successfully established the MTD at 5.0 mg/kg and a recommended dose of 3.0 mg/kg. The subsequent Phase Ib expansion provided crucial long-term safety data and revealed a strong efficacy signal in patients with metastatic renal cell carcinoma, justifying progression to later-stage clinical trials.
References
- 1. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Preliminary Efficacy of MitoTam: A Technical Overview for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary efficacy of MitoTam, a novel, mitochondria-targeted anti-cancer agent. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used in these evaluations, and visualizes the core signaling pathways and experimental workflows. The information presented is collated from peer-reviewed publications and clinical trial data, offering a consolidated resource for understanding the therapeutic potential of MitoTam.
Introduction
MitoTam is a derivative of tamoxifen (B1202) chemically modified with a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria.[1][2] This targeted delivery strategy aims to enhance the cytotoxic effects on cancer cells, which often exhibit altered mitochondrial metabolism, while potentially reducing off-target effects.[1] Preliminary studies, including in vitro experiments, in vivo animal models, and a Phase I/Ib clinical trial, have demonstrated promising anti-neoplastic activity across a range of cancers, most notably in metastatic renal cell carcinoma (RCC).[3][4] This document synthesizes the foundational data on MitoTam's efficacy.
Mechanism of Action
MitoTam's primary mechanism of action is the targeted disruption of mitochondrial function. Upon accumulation in the mitochondrial matrix, driven by the mitochondrial membrane potential, MitoTam inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition leads to a cascade of events culminating in cancer cell death.
The key steps in MitoTam's mechanism of action are:
-
Mitochondrial Accumulation: The TPP⁺ moiety targets MitoTam to the mitochondria.
-
Complex I Inhibition: MitoTam binds to the Q-module of Complex I, blocking the electron flow from NADH to ubiquinone.
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to a significant increase in the production of ROS.
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): The accumulation of the positively charged MitoTam and the increase in ROS contribute to the collapse of the mitochondrial membrane potential.
-
Induction of Cell Death: The combination of oxidative stress and mitochondrial dysfunction triggers both apoptotic and necroptotic cell death pathways.
Below is a diagram illustrating this signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on MitoTam's efficacy.
Table 1: In Vitro Efficacy of MitoTam in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RenCa | Murine Renal Cancer | ~0.5 - 1.0 | |
| Human Renal Cancer Cell Lines | Human Renal Cancer | ~0.3 - 1.4 |
Table 2: Phase I/Ib Clinical Trial (MitoTam-01) Efficacy in Metastatic Solid Tumors
| Parameter | Value | Reference |
| Overall Clinical Benefit Rate (CBR) | ||
| All Patients (Phase Ib, Regimen 2) | 78% | |
| All Patients (Phase Ib, All Regimens) | 37% (14/38 responders) | |
| Renal Cell Carcinoma (RCC) Patients | ||
| Clinical Benefit Rate (CBR) | 83% (5/6 patients) | |
| Response Breakdown | 1 Partial Response (PR), 4 Stable Disease (SD) | |
| Dosing Information | ||
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | |
| Recommended Phase II Dose | 3.0 mg/kg weekly |
Experimental Protocols
This section provides an overview of the methodologies employed in the key preclinical and clinical studies of MitoTam.
In Vitro Cell Viability Assays
-
Objective: To determine the cytotoxic effects of MitoTam on cancer cell lines.
-
Cell Lines: Murine (e.g., RenCa) and human renal cancer cell lines were used.
-
Treatment: Cells were treated with varying concentrations of MitoTam for 24 hours.
-
Assay: Cell viability was assessed using the Crystal Violet assay. This method involves staining the remaining adherent cells after treatment, which are then quantified to determine the percentage of viable cells compared to an untreated control.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Animal Studies
-
Objective: To evaluate the anti-tumor efficacy of MitoTam in a living organism.
-
Animal Model: Syngeneic renal cancer murine models were utilized. BALB/c mice were often used.
-
Treatment Regimen: The dosing regimen for MitoTam was based on previously published data. For instance, in some studies, MitoTam was administered intravenously.
-
Efficacy Assessment: Tumor growth was monitored and compared between treatment and control groups. In some studies, this was combined with immunotherapy agents. Survival rates were also recorded.
Below is a generalized workflow for in vivo efficacy studies.
Phase I/Ib Clinical Trial (MitoTam-01)
-
Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of MitoTam in patients with advanced solid tumors.
-
Trial Design: An open-label, single-center, dose-escalation (Phase I) and cohort expansion (Phase Ib) study. The trial is registered under EudraCT number 2017-004441-25.
-
Patient Population: Patients with various metastatic solid tumors for whom standard therapies had failed.
-
Phase I (Dose Escalation): A 3+3 design was used to determine the MTD. Patients received escalating doses of MitoTam.
-
Phase Ib (Cohort Expansion): Patients were treated at the recommended dose to further evaluate safety and efficacy in specific tumor types, including renal cell carcinoma. Three different dosing regimens were evaluated.
-
Drug Administration: MitoTam was administered intravenously, initially via a peripheral vein, but later switched to a central venous catheter to mitigate the risk of thrombophlebitis.
-
Efficacy Evaluation: Tumor responses were assessed using computed tomography (CT) scans and evaluated according to RECIST 1.1 criteria. Clinical benefit was defined as stable disease, partial response, or complete response.
Conclusion
The preliminary data on MitoTam demonstrate a promising anti-cancer agent with a novel, mitochondria-targeted mechanism of action. The preclinical studies have established its ability to induce cell death in cancer cells, and the Phase I/Ib clinical trial has provided initial evidence of its safety and efficacy in a clinical setting, particularly for patients with metastatic renal cell carcinoma. Further investigation in Phase II clinical trials is warranted to fully elucidate the therapeutic potential of MitoTam. This document provides a foundational understanding for professionals involved in the ongoing research and development of this compound.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of MitoTam in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam, a mitochondrially targeted derivative of tamoxifen, has emerged as a promising anti-cancer agent that selectively induces apoptosis in cancer cells. By leveraging the unique characteristics of cancer cell mitochondria, MitoTam represents a targeted therapeutic strategy with the potential to overcome resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the core mechanisms by which MitoTam elicits apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
MitoTam's design incorporates a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells. Once localized to the mitochondria, MitoTam initiates a cascade of events that culminate in programmed cell death.
Core Mechanism of Action: Induction of Apoptosis
MitoTam's primary mechanism of action revolves around the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway. This process can be broadly categorized into several key events:
-
Inhibition of Mitochondrial Complex I: MitoTam targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1]
-
Increased Oxidative Stress: The surge in ROS production creates a state of oxidative stress within the cancer cell.[2] This excess ROS can damage cellular components, including lipids, proteins, and DNA, and acts as a critical signaling molecule to initiate apoptosis.[2][3]
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): MitoTam's presence in the inner mitochondrial membrane leads to the dissipation of the mitochondrial membrane potential. This depolarization is a key event in the initiation of apoptosis.
-
Regulation of Bcl-2 Family Proteins: The cellular stress induced by MitoTam influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. While direct western blot evidence showing MitoTam's specific effects on all Bcl-2 family members is still emerging, the downstream events strongly suggest a shift towards a pro-apoptotic state. This likely involves the activation of pro-apoptotic members like Bax and Bak and the inhibition of anti-apoptotic members such as Bcl-2 and Bcl-xL.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the outer mitochondrial membrane, a critical "point of no return" in the apoptotic cascade.
-
Release of Pro-Apoptotic Factors: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). This leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data on MitoTam's Efficacy
The cytotoxic and pro-apoptotic effects of MitoTam have been quantified in various cancer cell lines, with IC50 values demonstrating its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer (ER+) | 0.23 ± 0.04 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 ± 0.11 | |
| SKBR3 | Breast Cancer (HER2+) | 0.41 ± 0.06 | |
| BT-474 | Breast Cancer (HER2+) | 0.33 ± 0.05 | |
| RenCa | Renal Cell Carcinoma (murine) | ~0.3 - 1.4 | |
| Caki-1 | Renal Cell Carcinoma (human) | ~0.3 - 1.4 | |
| A498 | Renal Cell Carcinoma (human) | ~0.3 - 1.4 | |
| 786-O | Renal Cell Carcinoma (human) | ~0.3 - 1.4 |
Clinical Trial Data for Metastatic Renal Cell Carcinoma (mRCC)
A phase I/Ib clinical trial of MitoTam in patients with metastatic solid tumors demonstrated notable efficacy in patients with renal cell carcinoma.
| Parameter | Result | Reference |
| Clinical Benefit Rate (CBR) in mRCC | 83% (5 out of 6 patients) | |
| Best Clinical Response in mRCC (RECIST 1.1) | 4 Stable Disease (SD), 1 Partial Response (PR) | |
| Long-term Clinical Response | Two patients had responses lasting 50 and 36 weeks |
Signaling Pathways and Experimental Workflows
MitoTam-Induced Apoptotic Signaling Pathway
Caption: MitoTam's mechanism of inducing apoptosis.
Experimental Workflow for Assessing MitoTam-Induced Apoptosis
Caption: A typical workflow for studying MitoTam-induced apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of MitoTam in apoptosis.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: This assay utilizes cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 that accumulate in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
Protocol using TMRE:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or Caki-1) in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of MitoTam for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 20 µM CCCP for 30 minutes).
-
Staining: Remove the treatment medium and incubate the cells with pre-warmed medium containing 100-200 nM TMRE for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm.
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay employs a fluorescent probe, such as MitoSOX Red, which is targeted to the mitochondria and fluoresces upon oxidation by superoxide.
Protocol using MitoSOX Red:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the ΔΨm assay protocol.
-
Staining: After treatment, remove the medium and incubate the cells with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm HBSS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm. Alternatively, visualize the cells using fluorescence microscopy.
Western Blot Analysis for Bcl-2 Family Proteins and Caspase Cleavage
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is instrumental in observing changes in the expression of Bcl-2 family proteins and the cleavage (activation) of caspases and PARP.
Protocol:
-
Cell Lysis: After MitoTam treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cytochrome c Release Assay
Principle: This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis. This is typically assessed by western blotting of fractionated cell lysates.
Protocol:
-
Cell Harvesting and Fractionation: Following MitoTam treatment, harvest the cells and resuspend them in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer.
-
Centrifugation: Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Western Blot Analysis: Perform western blot analysis on both the cytosolic and mitochondrial fractions as described above, using an antibody specific for cytochrome c. Use organelle-specific markers (e.g., COX IV for mitochondria and β-actin for cytosol) to confirm the purity of the fractions. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.
Conclusion
MitoTam represents a targeted and effective strategy for inducing apoptosis in cancer cells by exploiting their mitochondrial vulnerabilities. Its mechanism of action, centered on the inhibition of Complex I, ROS generation, and disruption of mitochondrial membrane potential, triggers the intrinsic apoptotic pathway. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic agent, particularly in cancers like triple-negative breast cancer and renal cell carcinoma. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the apoptotic-inducing capabilities of MitoTam and similar mitochondria-targeted compounds.
References
- 1. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Mitochondrial Vulnerabilities to Trigger Apoptosis Selectively in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging approaches to target mitochondrial apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective Toxicity of MitoTam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic research into the selective toxicity of MitoTam, a mitochondrially-targeted derivative of tamoxifen. MitoTam has emerged as a promising anti-cancer agent due to its ability to preferentially induce cell death in cancer cells while exhibiting lower toxicity towards normal, non-malignant cells. This document details the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows.
Core Mechanism of Selective Toxicity
MitoTam's selective anti-cancer activity is primarily attributed to its targeted accumulation within the mitochondria of cancer cells. This preferential uptake is driven by the significantly higher mitochondrial membrane potential (ΔΨm) characteristic of many cancer cells compared to their normal counterparts.[1][2] Once accumulated in the mitochondrial matrix, MitoTam exerts its cytotoxic effects through a multi-faceted mechanism.
The principal molecular target of MitoTam is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] By binding to the Q-module of Complex I, MitoTam inhibits its function, leading to a cascade of downstream events.[3] This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818). The elevated ROS levels overwhelm the antioxidant capacity of the cancer cells, inducing oxidative stress and subsequent cell death through apoptosis and necroptosis. Furthermore, the intercalation of MitoTam into the inner mitochondrial membrane contributes to the dissipation of the mitochondrial membrane potential, further compromising mitochondrial integrity and function.
Quantitative Data Summary
The selective toxicity of MitoTam has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of MitoTam in a panel of breast cancer cell lines compared to non-malignant cell lines, highlighting its therapeutic window.
| Cell Line | Cell Type | Tamoxifen IC50 (µM) | MitoTam IC50 (µM) |
| Cancer Cell Lines | |||
| MCF7 | Breast Cancer (ER+) | >10 | 0.25 ± 0.03 |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 | 0.85 ± 0.07 |
| SK-BR-3 | Breast Cancer (HER2+) | >10 | 0.42 ± 0.05 |
| Non-Malignant Cell Lines | |||
| MCF 10A | Non-tumorigenic Breast Epithelial | >10 | 4.5 ± 0.5 |
| BJ | Normal Human Fibroblast | >10 | 6.2 ± 0.8 |
Data compiled from publicly available research.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MitoTam's effects. The following are protocols for key experiments cited in the literature.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of MitoTam and is used to calculate the IC50 value.
Materials:
-
MitoTam
-
Cancer and non-malignant cell lines
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of MitoTam in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared MitoTam dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve MitoTam, e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to assess changes in ΔΨm.
Materials:
-
MitoTam
-
Cells cultured on glass-bottom dishes or black-walled 96-well plates
-
TMRM (stock solution in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells and allow them to adhere.
-
Wash the cells with pre-warmed HBSS.
-
Load the cells with 25-100 nM TMRM in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with pre-warmed HBSS to remove excess dye.
-
Treat the cells with the desired concentrations of MitoTam for the specified duration.
-
Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~548 nm, emission ~573 nm) or measure fluorescence intensity with a plate reader.
-
A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
Use FCCP-treated cells as a positive control for complete depolarization.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
MitoTam
-
Cells in suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with MitoTam for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.
Materials:
-
MitoTam
-
Cells cultured on glass-bottom dishes or black-walled 96-well plates
-
MitoSOX Red reagent (stock solution in DMSO)
-
HBSS or other suitable buffer
-
Antimycin A or another suitable agent as a positive control for superoxide production
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells and allow them to adhere.
-
Wash the cells with pre-warmed HBSS.
-
Load the cells with 2.5-5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with pre-warmed HBSS.
-
Treat the cells with MitoTam for the desired time.
-
Measure the fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a plate reader.
-
An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of MitoTam's mechanism and experimental workflows.
Caption: Signaling pathway of MitoTam-induced selective cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
MitoTam: A Technical Deep Dive into its Chemical Architecture and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoTam, a novel mitochondria-targeted analogue of tamoxifen (B1202), has emerged as a promising therapeutic agent with a diverse range of applications, including oncology, anti-parasitic treatments, and senolytics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of MitoTam. We delve into its targeted disruption of mitochondrial function, detailing its effects on the electron transport chain, membrane potential, and the induction of cellular apoptosis and necroptosis. This document summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Chemical Structure and Properties
MitoTam is a synthetically derived compound engineered for targeted accumulation within the mitochondria of eukaryotic cells.[1] Its unique chemical architecture is tripartite, consisting of a tamoxifen pharmacophore, a lipophilic triphenylphosphonium (TPP⁺) cation, and a ten-carbon alkyl linker that covalently joins the two moieties.[2][3] This strategic design leverages the significant negative membrane potential of the inner mitochondrial membrane to achieve concentrations several hundred-fold higher than in the cytoplasm.[4]
The TPP⁺ cation, a delocalized lipophilic cation, facilitates the passage of MitoTam across both the plasma and the inner mitochondrial membranes.[5] The tamoxifen component, a well-established selective estrogen receptor modulator, serves as the bioactive core. The ten-carbon linker provides the necessary spatial separation and flexibility for the two functional ends of the molecule.
Table 1: Physicochemical Properties of MitoTam
| Property | Value | Source |
| IUPAC Name | [(Z)-12-[4-[2-(dimethylamino)ethoxy]phenyl]-11,12-diphenyldodec-11-enyl]-triphenylphosphanium | |
| Molecular Formula | C₅₂H₅₉NOP⁺ | |
| Molecular Weight | 745.0 g/mol | |
| CAS Number | 1634724-99-4 |
Mechanism of Action
The primary mechanism of action of MitoTam involves the targeted disruption of mitochondrial function, leading to cell death. Unlike its parent compound, tamoxifen, which primarily targets the estrogen receptor, MitoTam's activity is largely independent of this pathway and is instead centered on its accumulation at the inner mitochondrial membrane-matrix interface.
Inhibition of Mitochondrial Complex I
A key molecular target of MitoTam is the mitochondrial respiratory Complex I (CI), also known as NADH:ubiquinone oxidoreductase. MitoTam binds within the Q-module of Complex I, thereby obstructing the entry of ubiquinone, the electron acceptor. This blockage of the electron transport chain (ETC) leads to a suppression of CI-dependent respiration.
Disruption of Mitochondrial Membrane Potential and Increased ROS Production
The "intercalation" of MitoTam into the inner mitochondrial membrane (IMM) leads to a rapid dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical event that disrupts numerous mitochondrial processes, including ATP synthesis. The inhibition of the ETC at Complex I also results in an increased production of reactive oxygen species (ROS), particularly superoxide. This surge in ROS induces significant oxidative stress, leading to damage of cellular components and triggering cell death pathways.
Induction of Apoptosis and Necroptosis
The culmination of mitochondrial dysfunction, including dissipated membrane potential and elevated ROS, activates intrinsic cell death pathways. MitoTam has been shown to induce both apoptosis and necroptosis in cancer cells. The release of pro-apoptotic factors from the compromised mitochondria is a key step in this process.
In Vitro and In Vivo Efficacy
MitoTam has demonstrated potent activity against a wide range of cancer cell lines, including those resistant to conventional therapies like triple-negative breast cancer. It has also shown significant efficacy in eliminating various pathogenic protozoa and fungi. Furthermore, MitoTam has been identified as a senolytic agent, capable of selectively eliminating senescent cells.
Table 2: In Vitro Efficacy of MitoTam against various cell lines and pathogens
| Organism/Cell Line | Assay | Endpoint | Value | Source |
| Breast Cancer Cell Lines | Cytotoxicity | IC₅₀ | 0.65 µM - 55.9 µM | |
| Leishmania mexicana (axenic amastigotes) | Growth Inhibition | EC₅₀ | 0.35 ± 0.05 µM | |
| Trypanosoma brucei (bloodstream form) | Growth Inhibition | EC₅₀ | 40 nM (after 24h) | |
| Plasmodium falciparum | Growth Inhibition | EC₅₀ | Nanomolar range | |
| Candida albicans | Proteomic Analysis | Upregulation of multidrug efflux pumps | 4.4 µM (7x EC₅₀) for 12h |
In vivo studies using mouse models have corroborated the in vitro findings. MitoTam treatment has been shown to significantly reduce parasitemia in Leishmania mexicana and Trypanosoma brucei infections. In cancer models, MitoTam suppresses tumor progression and has shown synergistic effects when combined with immunotherapy. A phase I/Ib clinical trial (MitoTam-01) in patients with advanced solid tumors has indicated a manageable safety profile and preliminary signs of anti-tumor efficacy, particularly in renal cell carcinoma.
Table 3: In Vivo Efficacy and Dosing of MitoTam
| Animal Model | Disease Model | Dosing Regimen | Outcome | Source |
| BALB/c mice | Trypanosoma brucei infection | 3 mg/kg IV on days 3 and 5 post-infection | Delayed death of infected animals | |
| BALB/c mice | Leishmania mexicana infection | - | Reduced frequency and size of lesions | |
| Human Patients | Advanced Solid Tumors (Phase I/Ib) | 3.0 mg/kg weekly for 6 weeks | Manageable safety profile, clinical benefit in 37% of patients |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. Below are representative protocols for assessing the efficacy of MitoTam.
In Vitro Drug Sensitivity Assay
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC₅₀) of MitoTam against pathogenic microorganisms.
-
Pathogen Culture: The target microorganisms (e.g., protozoa, fungi) are cultured under their optimal growth conditions.
-
Drug Preparation: A stock solution of MitoTam is prepared and serially diluted to obtain a range of concentrations.
-
Incubation: The cultured pathogens are exposed to the different concentrations of MitoTam in an appropriate culture medium. A control group without the drug is also included. The incubation period varies depending on the organism's growth rate.
-
Viability Assessment: After the incubation period, a viability assay is performed. A common method is the resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The data is then plotted as cell viability versus drug concentration, and the EC₅₀ value is calculated using a suitable nonlinear regression model.
Assessment of Mitochondrial Membrane Potential
This protocol describes the use of a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential upon treatment with MitoTam.
-
Cell Culture and Treatment: Adherent or suspension cells are cultured and then treated with MitoTam at the desired concentration and for a specific duration. Control cells are treated with the vehicle.
-
Staining: A fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRE, TMRM, or JC-1) is added to the cell culture and incubated.
-
Analysis: The fluorescence intensity is quantified using either flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity in MitoTam-treated cells compared to control cells indicates a dissipation of the mitochondrial membrane potential.
Conclusion
MitoTam represents a significant advancement in the field of mitochondria-targeted therapeutics. Its well-defined chemical structure and multifaceted mechanism of action, centered on the disruption of mitochondrial bioenergetics, provide a strong rationale for its continued development. The compelling preclinical and initial clinical data underscore its potential as a potent agent in oncology, infectious diseases, and for targeting cellular senescence. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to explore the full therapeutic potential of MitoTam. Further investigations into its detailed pharmacokinetic and pharmacodynamic profiles, as well as its long-term safety and efficacy in larger clinical trials, are warranted.
References
- 1. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]
The Targeted Mitochondrial Trojan Horse: An In-depth Technical Guide to the Initial Exploration of MitoTam in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical evaluation of MitoTam, a novel mitochondria-targeted anti-cancer agent. By conjugating the well-known selective estrogen receptor modulator, tamoxifen (B1202), with a lipophilic triphenylphosphonium (TPP⁺) cation, MitoTam is engineered to accumulate selectively within the mitochondria of cancer cells. This targeted delivery strategy amplifies its cytotoxic effects by directly disrupting mitochondrial function, a critical hub for cellular metabolism and survival. This document provides a comprehensive overview of the initial in-vitro studies, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying biological pathways.
Core Mechanism of Action: A Multi-pronged Mitochondrial Attack
MitoTam's efficacy stems from its specific accumulation within the mitochondrial matrix, driven by the high mitochondrial membrane potential characteristic of many cancer cells.[1][2] Once localized, it initiates a cascade of events leading to cell death through a dual mechanism of action.[3][4]
Principally, MitoTam acts as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1] This inhibition disrupts the normal flow of electrons, leading to a surge in the production of reactive oxygen species (ROS), primarily superoxide. The excessive ROS overwhelms the cell's antioxidant capacity, inducing oxidative stress and damaging critical cellular components, including lipids, proteins, and DNA.
Furthermore, the disruption of the ETC and the physical presence of MitoTam within the inner mitochondrial membrane lead to the dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization further cripples mitochondrial function, impairs ATP synthesis, and can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of the intrinsic apoptotic pathway. The culmination of these insults is the induction of programmed cell death, primarily through apoptosis and, in some contexts, necroptosis.
Quantitative Analysis of Cytotoxicity
The selective toxicity of MitoTam against cancer cells, while sparing non-malignant cells, is a critical aspect of its therapeutic potential. The half-maximal inhibitory concentration (IC50) values, which quantify the drug concentration required to inhibit 50% of cell viability, have been determined across various breast cancer cell lines and compared to non-cancerous counterparts.
| Cell Line | Type | Tamoxifen IC50 (µM) | MitoTam IC50 (µM) |
| MCF7 | ER-positive Breast Cancer | >10 | 0.12 ± 0.02 |
| MDA-MB-231 | Triple-negative Breast Cancer | >10 | 0.53 ± 0.05 |
| SKBR3 | HER2-positive Breast Cancer | >10 | 0.18 ± 0.03 |
| MDA-MB-453 | HER2-positive Breast Cancer | >10 | 0.25 ± 0.04 |
| BJ | Normal Fibroblasts | >10 | >10 |
| HFF | Normal Fibroblasts | >10 | >10 |
| HMEC | Normal Mammary Epithelial Cells | >10 | >10 |
Table 1: Comparative IC50 values of Tamoxifen and MitoTam in various breast cancer and non-malignant cell lines. Data indicates that MitoTam exhibits significantly lower IC50 values in cancer cell lines, demonstrating a higher potency and a favorable therapeutic window.
Key Experimental Protocols
To elucidate the mechanism of action and quantify the effects of MitoTam, a series of key in-vitro experiments are typically employed. The following sections provide a detailed methodology for these assays.
Cell Viability and IC50 Determination (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of MitoTam and determining its IC50 values.
-
Cell Seeding: Cancer and non-cancerous cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of MitoTam (and tamoxifen as a control) is prepared in the appropriate cell culture medium. The existing medium is removed from the wells, and 100 µL of the drug-containing medium is added to each well. A set of wells with medium only serves as a negative control.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Measurement of Mitochondrial Respiration (High-Resolution Respirometry)
This technique allows for the direct assessment of MitoTam's effect on the electron transport chain.
-
Cell Preparation: Cancer cells are harvested and resuspended in a respiration buffer (e.g., MiR05).
-
Respirometer Setup: A high-resolution respirometer, such as the Oroboros Oxygraph-2k, is calibrated according to the manufacturer's instructions.
-
Baseline Respiration: A known number of cells (e.g., 1-2 million cells/mL) are added to the respirometer chambers, and the routine (basal) respiration is recorded.
-
MitoTam Titration: Increasing concentrations of MitoTam are incrementally added to the chambers to assess the dose-dependent inhibition of Complex I-driven respiration.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: To further dissect the effects on specific ETC complexes, a SUIT protocol is employed. This involves the sequential addition of:
-
Digitonin: To permeabilize the cell membrane.
-
Complex I Substrates: (e.g., malate, pyruvate, glutamate) to measure CI-linked respiration.
-
ADP: To stimulate oxidative phosphorylation.
-
Succinate (Complex II substrate): To assess CII-linked respiration.
-
Rotenone (Complex I inhibitor): To isolate CII-driven respiration.
-
Antimycin A (Complex III inhibitor): To block the ETC and measure residual oxygen consumption.
-
-
Data Analysis: The oxygen consumption rates are analyzed to determine the specific inhibitory effect of MitoTam on Complex I and its overall impact on mitochondrial respiration.
Analysis of Respiratory Supercomplexes (Blue Native PAGE)
This method is used to investigate whether MitoTam disrupts the higher-order organization of the ETC complexes.
-
Mitochondrial Isolation: Mitochondria are isolated from control and MitoTam-treated cells using differential centrifugation.
-
Solubilization: The isolated mitochondria are solubilized with a mild non-ionic detergent (e.g., digitonin) to preserve the integrity of the protein complexes.
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): The solubilized mitochondrial protein complexes are separated on a gradient polyacrylamide gel under native conditions. Coomassie Brilliant Blue G-250 is added to the cathode buffer to confer a negative charge to the protein complexes for migration.
-
Western Blotting: The separated complexes are then transferred to a PVDF membrane. The membrane is probed with antibodies specific for subunits of the different ETC complexes (e.g., NDUFA9 for Complex I, SDHA for Complex II) to visualize the respiratory supercomplexes.
-
Analysis: A disruption in the structure or a decrease in the abundance of high-molecular-weight supercomplexes in the MitoTam-treated samples compared to the control indicates an effect on their stability.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows described.
References
- 1. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Mitochondrial Vulnerabilities to Trigger Apoptosis Selectively in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Methodological & Application
Synthesizing a Potent Anticancer Agent: A Guide to Mitochondrial-Targeted Tamoxifen (MitoTam)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamoxifen (B1202), a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, exhibits a broader, ER-independent anticancer activity by inducing mitochondrial dysfunction.[1] To amplify this effect and overcome resistance, a novel derivative, mitochondrial-targeted tamoxifen (MitoTam), has been developed. This document provides a comprehensive overview of the synthesis, mechanism of action, and protocols for the evaluation of MitoTam. By conjugating tamoxifen to a triphenylphosphonium (TPP+) cation, MitoTam achieves significant accumulation within the mitochondria, leading to enhanced cancer cell death.[2][3][4] This targeted approach holds immense promise for treating a variety of cancers, including those resistant to conventional therapies.
Introduction
Mitochondria are increasingly recognized as a critical target in cancer therapy due to their central role in cellular metabolism, proliferation, and apoptosis.[4] Cancer cells often exhibit an altered metabolic state, rendering them more susceptible to mitochondrial disruption. MitoTam leverages this vulnerability by specifically delivering the cytotoxic effects of tamoxifen to the mitochondrial matrix. The lipophilic, cationic TPP+ moiety facilitates the passage of MitoTam across the plasma and inner mitochondrial membranes, leading to its accumulation driven by the negative mitochondrial membrane potential.
Once inside the mitochondria, MitoTam primarily inhibits Complex I (CI) of the electron transport chain. This inhibition disrupts cellular respiration, increases the production of reactive oxygen species (ROS), and dissipates the mitochondrial membrane potential, ultimately triggering cell death pathways.
Synthesis of Mitochondrial-Targeted Tamoxifen (MitoTam)
The synthesis of MitoTam involves the covalent linkage of a tamoxifen derivative to a TPP+ cation via a suitable linker. A common strategy employs a ten-carbon linear alkyl linker to connect the two moieties.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of MitoTam.
General Synthetic Protocol
The following is a generalized protocol for the synthesis of MitoTam. Specific reaction conditions, solvents, and purification methods may require optimization.
Step 1: Synthesis of the Tamoxifen-Linker Intermediate
-
Starting Materials: A tamoxifen derivative with a reactive functional group (e.g., a phenolic hydroxyl group) and a bifunctional linker with a leaving group on one end and a protected functional group on the other (e.g., (10-bromodecyl)triphenylphosphonium bromide).
-
Reaction: React the tamoxifen derivative with the bifunctional linker in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile).
-
Purification: The resulting tamoxifen-linker conjugate is purified using standard techniques such as column chromatography.
Step 2: Quaternization to form MitoTam
-
Reaction: The purified tamoxifen-linker intermediate is reacted with triphenylphosphine in a high-boiling point solvent (e.g., acetonitrile) under reflux. This reaction results in the formation of the phosphonium (B103445) salt, MitoTam.
-
Purification: The final product, MitoTam, is typically purified by recrystallization or column chromatography.
Step 3: Characterization
The identity and purity of the synthesized MitoTam should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Mechanism of Action and Signaling Pathway
MitoTam exerts its anticancer effects through a multi-faceted mechanism centered on mitochondrial disruption.
Signaling Pathway of MitoTam-Induced Cell Death
Caption: Signaling pathway of MitoTam-induced apoptosis.
The accumulation of MitoTam in the mitochondria leads to the inhibition of Complex I of the electron transport chain. This has two major consequences: a surge in the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (ΔΨm). The elevated ROS levels cause oxidative damage to mitochondrial components, further exacerbating the loss of membrane potential. This disruption of the inner mitochondrial membrane triggers the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c then initiates the caspase cascade, leading to the execution of apoptosis.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of synthesized MitoTam.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of MitoTam, tamoxifen, and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Seeding and Treatment: Seed and treat cells with MitoTam as described for the cell viability assay.
-
Staining: Incubate the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1, according to the manufacturer's instructions.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of ΔΨm.
Detection of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with MitoTam.
-
Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate) or MitoSOX Red, following the manufacturer's protocol.
-
Analysis: Quantify the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates elevated ROS levels.
Quantitative Data Summary
The following table summarizes the reported efficacy of MitoTam in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of MitoTam | IC50 (µM) of Tamoxifen | Reference |
| MCF7 | Breast Cancer (ER+) | ~0.5 | >10 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~1.0 | >10 | |
| SKBR3 | Breast Cancer (HER2+) | ~0.5 | >10 | |
| MDA-MB-453 | Breast Cancer (HER2+) | ~0.5 | >10 |
Conclusion
Mitochondrial-targeted tamoxifen represents a promising strategy to enhance the anticancer efficacy of tamoxifen and overcome drug resistance. Its targeted delivery to the mitochondria results in potent and specific disruption of cancer cell metabolism and survival pathways. The synthetic route is conceptually straightforward, and its efficacy can be readily evaluated using standard in vitro assays. Further research and development of MitoTam and similar mitochondrially-targeted agents could lead to novel and effective cancer therapies.
References
- 1. Exploring the Anticancer Activity of Tamoxifen-Based Metal Complexes Targeting Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MitoTam Treatment in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam, a mitochondria-targeted analog of tamoxifen, is a promising anti-cancer agent that selectively accumulates in the mitochondria of cancer cells.[1] Its mechanism of action involves the inhibition of mitochondrial respiratory complex I, leading to a cascade of events that ultimately induce cell death.[2][3] These application notes provide a comprehensive guide for the treatment of cell cultures with MitoTam, including detailed protocols for assessing its effects on cell viability, apoptosis, and mitochondrial function.
Mechanism of Action
MitoTam is tagged with a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1] Once inside the mitochondria, MitoTam targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2] This inhibition disrupts the mitochondrial respiratory supercomplexes, leading to:
-
Increased production of reactive oxygen species (ROS): The blockage of electron flow results in the leakage of electrons and the formation of superoxide (B77818) radicals.
-
Dissipation of mitochondrial membrane potential (ΔΨm): The disruption of the proton gradient across the inner mitochondrial membrane leads to depolarization.
-
Induction of cell death: The culmination of these mitochondrial dysfunctions triggers programmed cell death pathways, including apoptosis and necroptosis.
Data Presentation
Table 1: IC50 Values of MitoTam in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for MitoTam in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| MCF7 | Breast Cancer (ER+) | 0.65 | 72h | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.2 | 72h | |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified | Not specified | |
| B16OVA | Melanoma | Not specified | Not specified | |
| MC38 | Colon Adenocarcinoma | Not specified | Not specified |
Note: IC50 values can vary depending on the cell line, culture conditions, and assay used. It is recommended to determine the IC50 for your specific cell line of interest.
Experimental Protocols
Preparation of MitoTam Stock Solution
Materials:
-
MitoTam iodide, hydriodide
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of MitoTam in sterile DMSO. For example, dissolve 7.6 mg of MitoTam (MW: 759.7 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. When ready to use, thaw an aliquot at room temperature.
General Protocol for Treating Cell Cultures with MitoTam
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
MitoTam stock solution (10 mM)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate or flask to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM MitoTam stock solution in complete cell culture medium to the desired final concentrations. It is recommended to prepare a serial dilution to determine the optimal concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of MitoTam. Include a vehicle control (medium with the same concentration of DMSO used for the highest MitoTam concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2. The incubation time will depend on the specific assay being performed.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays to assess the effects of MitoTam.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of MitoTam.
Materials:
-
Cells treated with MitoTam in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Following the treatment period with MitoTam, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by MitoTam using flow cytometry.
Materials:
-
Cells treated with MitoTam
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
Protocol:
-
Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Mitochondrial Membrane Potential Assay (JC-1 or TMRE Staining)
This protocol is for measuring changes in mitochondrial membrane potential.
Using JC-1:
Materials:
-
Cells treated with MitoTam
-
JC-1 reagent
-
Assay Buffer
Protocol:
-
After MitoTam treatment, remove the culture medium.
-
Add JC-1 staining solution (typically 1-10 µM in assay buffer) to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).
Using TMRE:
Materials:
-
Cells treated with MitoTam
-
TMRE (Tetramethylrhodamine, Ethyl Ester) reagent
-
Assay Buffer
Protocol:
-
After MitoTam treatment, add TMRE staining solution (typically 200-1000 nM in culture medium) to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em = 549/575 nm) or analyze by flow cytometry. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Mitochondrial Superoxide Detection (MitoSOX Red Assay)
This protocol is for detecting mitochondrial superoxide production.
Materials:
-
Cells treated with MitoTam
-
MitoSOX Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution) with Ca2+ and Mg2+
Protocol:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
After MitoTam treatment, remove the culture medium and wash the cells with warm HBSS.
-
Add the MitoSOX Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Analyze the cells by fluorescence microscopy or flow cytometry (Ex/Em = 510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Mandatory Visualization
Caption: Signaling pathway of MitoTam in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Applications of MitoTam in In-Vivo Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam, a mitochondrially-targeted analog of tamoxifen (B1202), has emerged as a promising first-in-class anti-cancer agent. By selectively accumulating in the mitochondria of cancer cells, MitoTam disrupts mitochondrial function, leading to potent anti-tumor effects. These application notes provide a comprehensive overview of the in-vivo applications of MitoTam in various cancer models, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
MitoTam's anti-cancer activity stems from its targeted disruption of mitochondrial bioenergetics.[1][2][3] Conjugated to a triphenylphosphonium (TPP⁺) cation, MitoTam is drawn to the highly negative mitochondrial membrane potential of cancer cells.[4] Once accumulated at the inner mitochondrial membrane, MitoTam exerts a dual mechanism of action:
-
Inhibition of Complex I: MitoTam binds to and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1] This blockage of electron flow disrupts the generation of ATP through oxidative phosphorylation.
-
Increased Reactive Oxygen Species (ROS) Production: The inhibition of Complex I leads to an increase in the production of mitochondrial reactive oxygen species (ROS). Elevated ROS levels induce oxidative stress, leading to cellular damage and the initiation of apoptosis (programmed cell death).
-
Disruption of Respiratory Supercomplexes: In certain cancer types, such as HER2-high breast cancer, MitoTam has been shown to disrupt the assembly of respiratory supercomplexes, further impairing mitochondrial respiration.
This targeted assault on mitochondrial function makes MitoTam an effective agent against a range of cancers, including those resistant to conventional therapies.
References
- 1. Selective Disruption of Respiratory Supercomplexes as a New Strategy to Suppress Her2high Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring MitoTam Uptake in Mitochondria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam, a mitochondria-targeted derivative of tamoxifen (B1202), is a promising anti-cancer agent. Its efficacy is contingent on its accumulation within the mitochondria of cancer cells.[1] The triphenylphosphonium (TPP⁺) cation attached to the tamoxifen moiety facilitates this targeted delivery, driven by the mitochondrial membrane potential, which is often elevated in cancer cells.[1] Consequently, accurate and reliable measurement of MitoTam uptake into mitochondria is critical for preclinical and clinical research, aiding in the elucidation of its mechanism of action, assessment of drug efficacy, and development of more potent analogs.
These application notes provide detailed protocols for three key techniques to quantify and visualize MitoTam uptake in mitochondria: Fluorescence Microscopy, Flow Cytometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Mitochondrial Drug Uptake
Table 1: Efficacy of Mitochondria-Targeted Compounds in Cancer Cell Lines
| Compound | Cell Line | Parameter | Value | Reference |
| mitoTRAM-34 | MDA-MB-231 (Triple-negative breast cancer) | EC₅₀ | 1.3 µM | [2] |
| mitoTRAM-34 | B16F10 (Melanoma) | EC₅₀ | ~2.5 µM | [2] |
| mitoTRAM-34 | Pancreatic Cancer Cell Lines | EC₅₀ | 1.3 - 3 µM | [2] |
| MitoTam | Renal Cell Carcinoma (in vivo) | Clinical Benefit Rate | 83% (5 out of 6 patients) |
Table 2: In Vivo Accumulation of TPP-Conjugated Compounds
| Compound | Tissue | Concentration | Reference |
| TPP-HT | Mouse Cerebellum | 11.5 ng/g | |
| TPP-HT | Mouse Liver | 4.8 ng/g | |
| MitoTam | Preclinical models (Kidney, Adrenal Gland, Lungs, Spleen, Liver) | 2- to 10-fold greater than administered dose |
Experimental Protocols
Fluorescence Microscopy for Visualization of MitoTam Uptake
This method allows for the direct visualization of MitoTam localization within the mitochondria of living or fixed cells, typically using a fluorescently labeled version of MitoTam (e.g., FITC-MitoTam).
Objective: To qualitatively and semi-quantitatively assess the mitochondrial accumulation of fluorescently-labeled MitoTam.
Materials:
-
Fluorescently labeled MitoTam (e.g., FITC-MitoTam)
-
MitoTracker Red CMXRos or other mitochondrial-specific dyes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells (optional)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Mitochondrial Staining (Co-localization):
-
Incubate cells with a mitochondrial-specific dye such as MitoTracker Red CMXRos (50-100 nM) in pre-warmed cell culture medium for 15-30 minutes at 37°C. This will allow for the visualization of mitochondria and co-localization with FITC-MitoTam.
-
Wash the cells twice with pre-warmed PBS.
-
-
MitoTam Incubation:
-
Add pre-warmed cell culture medium containing the desired concentration of FITC-MitoTam (e.g., 1-10 µM) to the cells.
-
Incubate for the desired time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Cell Washing:
-
Remove the medium containing FITC-MitoTam.
-
Wash the cells three times with PBS to remove extracellular and non-specifically bound probe.
-
-
Fixation (Optional):
-
For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope. Use appropriate laser lines and filters for DAPI (blue), FITC-MitoTam (green), and MitoTracker Red (red).
-
Acquire Z-stacks to visualize the three-dimensional distribution within the cells.
-
Data Analysis:
-
Qualitative: Observe the co-localization of the green fluorescence from FITC-MitoTam with the red fluorescence from the mitochondrial dye.
-
Semi-quantitative: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of FITC-MitoTam within the mitochondrial regions of interest (ROIs) defined by the MitoTracker signal.
Flow Cytometry for Quantitative Analysis of MitoTam Uptake
Flow cytometry enables the rapid, high-throughput quantification of fluorescence intensity in a large population of single cells, providing a robust method for measuring MitoTam uptake.
Objective: To quantitatively measure the uptake of fluorescently-labeled MitoTam in a cell population.
Materials:
-
Fluorescently labeled MitoTam (e.g., FITC-MitoTam)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture cells to a density that does not exceed 1 x 10⁶ cells/mL.
-
MitoTam Incubation:
-
Treat cells with the desired concentrations of FITC-MitoTam in cell culture medium for various time points. Include an unstained control and single-color controls for compensation.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to flow cytometry tubes.
-
Adherent cells: Wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Cell Washing:
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the wash step twice to ensure the removal of any extracellular probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Acquire data on a flow cytometer, using the appropriate laser (e.g., 488 nm for FITC) and emission filter.
-
Collect data for at least 10,000-20,000 events per sample.
-
Data Analysis:
-
Gate on the live, single-cell population using forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the FITC-MitoTam signal for each sample.
-
Compare the MFI of treated cells to the unstained control to quantify uptake. Time-course and dose-response curves can be generated from this data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of unlabeled MitoTam in biological matrices, including isolated mitochondria. This protocol is adapted from methods used for other TPP-conjugated compounds.
Objective: To determine the absolute concentration of MitoTam in isolated mitochondria.
Materials:
-
MitoTam standard
-
Internal standard (IS), e.g., a deuterated analog of MitoTam
-
Mitochondrial isolation kit or established protocol
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
LC-MS/MS system with a C18 reversed-phase column
Protocol:
-
Mitochondrial Isolation:
-
Treat cells with unlabeled MitoTam at the desired concentrations and time points.
-
Harvest the cells and isolate the mitochondrial fraction using a commercial kit or a differential centrifugation protocol.
-
-
Sample Preparation:
-
Lyse the isolated mitochondria using a suitable lysis buffer.
-
Determine the protein concentration of the mitochondrial lysate using a BCA assay for normalization.
-
To a known amount of mitochondrial lysate (e.g., 50-100 µg of protein), add the internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold ACN.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50% MeOH with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Separate the analyte from matrix components using a C18 column with a gradient elution of mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN or MeOH with 0.1% FA).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for MitoTam and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of MitoTam standard and a fixed concentration of the internal standard into a blank mitochondrial lysate matrix and processing as described above.
-
Calculate the concentration of MitoTam in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Express the final concentration as ng or pmol of MitoTam per mg of mitochondrial protein.
-
Conclusion
The choice of technique for measuring MitoTam uptake depends on the specific research question. Fluorescence microscopy offers excellent spatial resolution for visualizing subcellular localization. Flow cytometry provides robust quantitative data on a population level, ideal for screening and dose-response studies. LC-MS/MS delivers the highest sensitivity and specificity for absolute quantification in complex biological samples. By employing these methods, researchers can gain a comprehensive understanding of MitoTam's mitochondrial uptake, a crucial step in its development as a targeted cancer therapeutic.
References
Application Notes and Protocols for Studying Oxidative Stress with MitoTam
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam, a mitochondrially targeted analog of tamoxifen, is a potent anti-cancer agent that selectively induces cell death in malignant cells. Its efficacy stems from its targeted accumulation within the mitochondria, driven by a triphenylphosphonium (TPP+) cation that anchors the molecule to the inner mitochondrial membrane (IMM). This targeted action disrupts mitochondrial function, leading to a cascade of events culminating in oxidative stress and cell demise, making MitoTam a valuable tool for research in oncology, cellular metabolism, and oxidative stress-related pathologies.
Mechanism of Action
MitoTam exerts its cytotoxic effects through a multi-faceted mechanism centered on the disruption of mitochondrial bioenergetics and the induction of oxidative stress.[1] The key events in its mechanism of action are:
-
Mitochondrial Accumulation : The TPP+ cation of MitoTam facilitates its accumulation at the interface of the mitochondrial matrix and the inner mitochondrial membrane.[1]
-
Inhibition of Complex I : MitoTam directly targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2] This inhibition blocks the transfer of electrons to ubiquinone.
-
Increased ROS Production : The blockage of the ETC at Complex I leads to an increased production of reactive oxygen species (ROS), particularly superoxide (B77818) radicals.[1]
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm) : The accumulation of the positively charged MitoTam at the IMM, coupled with the inhibition of the ETC, leads to a rapid dissipation of the mitochondrial membrane potential.
-
Induction of Cell Death : The combination of increased ROS, decreased ΔΨm, and disruption of mitochondrial supercomplexes triggers various forms of cell death, including apoptosis, necroptosis, and ferroptosis.
Diagram of MitoTam's Signaling Pathway
Caption: Mechanism of MitoTam-induced oxidative stress and cell death.
Data Presentation
The following tables summarize the cytotoxic efficacy of MitoTam across various cancer cell lines and its quantitative effects on key markers of oxidative stress.
Table 1: IC50 Values of MitoTam in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma | 0.4 ± 0.1 |
| SKBR3 | Breast Adenocarcinoma | 0.65 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.2 |
| T47D | Breast Ductal Carcinoma | 0.5 ± 0.1 |
| RenCa | Renal Cell Carcinoma | Not specified |
| UT-SCC-40 | Head and Neck Squamous Cell Carcinoma (Radiosensitive) | Not specified |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma (Radioresistant) | Not specified |
Data compiled from publicly available research.
Table 2: Quantitative Effects of MitoTam on Oxidative Stress Markers
| Parameter | Cell Type/Organism | MitoTam Concentration | Observed Effect |
| ADP/ATP Ratio | T. brucei | 100 nM | 2.6-fold increase |
| Cellular ATP Levels | T. brucei | 100 nM | Significant decrease |
| Mitochondrial Respiration | RenCa cells | 0.5 µM | Inhibition of Complex I-dependent respiration |
Data compiled from publicly available research.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of MitoTam on oxidative stress and mitochondrial function.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells, analyzed by flow cytometry.
Diagram of MitoSOX Assay Workflow
Caption: Workflow for measuring mitochondrial superoxide with MitoSOX Red.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MitoTam
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat cells with the desired concentrations of MitoTam (e.g., 0.5 µM, 1 µM, 5 µM) for the desired duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., 10 µM Antimycin A for 30 minutes).
-
MitoSOX Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Prepare a fresh working solution of MitoSOX Red at a final concentration of 2.5-5 µM in pre-warmed HBSS or serum-free medium.
-
Remove the treatment media, wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the MitoSOX solution, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, gently collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze the samples immediately on a flow cytometer using an excitation of ~510 nm and detecting emission at ~580 nm (typically in the PE channel).
-
Record the Mean Fluorescence Intensity (MFI) for each sample.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This protocol details the use of Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential.
Diagram of TMRE Assay Workflow
Caption: Workflow for assessing mitochondrial membrane potential with TMRE.
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
Cell culture medium
-
PBS
-
MitoTam
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a suitable format for the chosen analysis method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).
-
Cell Treatment: Treat cells with various concentrations of MitoTam for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 10-20 minutes).
-
TMRE Staining:
-
Prepare a 1 mM stock solution of TMRE in DMSO.
-
Prepare a working solution of TMRE at a final concentration of 100-200 nM in pre-warmed cell culture medium.
-
Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C.
-
-
Washing and Analysis:
-
For Microscopy: Gently wash the cells twice with pre-warmed PBS. Add fresh PBS or imaging buffer and immediately acquire images using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
For Flow Cytometry: Harvest the cells as described in the MitoSOX protocol, resuspend in PBS, and analyze immediately using the PE channel.
-
Quantification of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify total cellular ATP levels, which are expected to decrease upon MitoTam treatment due to mitochondrial dysfunction.
Diagram of ATP Assay Workflow
Caption: Workflow for quantifying cellular ATP levels.
Materials:
-
Commercially available ATP quantification kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
MitoTam
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Cell Treatment: Treat cells with a serial dilution of MitoTam for the desired duration.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Construct a standard curve using known concentrations of ATP to determine the ATP concentration in the experimental samples.
Detection of Lipid Peroxidation using C11-BODIPY(581/591)
This protocol utilizes the fluorescent probe C11-BODIPY(581/591) to assess lipid peroxidation. Upon oxidation, the fluorescence emission of this probe shifts from red to green, allowing for a ratiometric analysis.
Diagram of Lipid Peroxidation Assay Workflow
Caption: Workflow for detecting lipid peroxidation with C11-BODIPY.
Materials:
-
C11-BODIPY(581/591) (Thermo Fisher Scientific)
-
MitoTam
-
Positive control for lipid peroxidation (e.g., Cumene hydroperoxide)
-
Fluorescence microscope or flow cytometer with appropriate filters/channels for green and red fluorescence.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MitoSOX protocol.
-
C11-BODIPY Staining:
-
Prepare a 10 mM stock solution of C11-BODIPY in DMSO.
-
Prepare a working solution of 1-2 µM C11-BODIPY in cell culture medium.
-
Incubate cells with the staining solution for 30 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells twice with HBSS.
-
For Microscopy: Acquire images using filter sets for both green (e.g., FITC) and red (e.g., TRITC) fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For Flow Cytometry: Harvest and resuspend cells in PBS. Analyze using channels that detect green (e.g., FITC) and red (e.g., PE) fluorescence.
-
Measurement of Mitochondrial Respiration using High-Resolution Respirometry (Oxygraph-2k)
This protocol provides a general framework for assessing the impact of MitoTam on cellular respiration using an Oroboros Oxygraph-2k.
Diagram of Respirometry Workflow
Caption: Workflow for measuring mitochondrial respiration with an Oxygraph-2k.
Materials:
-
Oroboros Oxygraph-2k
-
Respiration medium (e.g., MiR05)
-
Cell suspension
-
MitoTam
-
Electron transport chain inhibitors (e.g., rotenone, antimycin A, oligomycin, FCCP)
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed respiration medium at a concentration of approximately 1x10^6 cells/mL.
-
Oxygraph Setup: Calibrate the Oxygraph-2k according to the manufacturer's instructions.
-
Measurement of Basal Respiration: Add the cell suspension to the Oxygraph chambers and allow the signal to stabilize to measure the basal oxygen consumption rate (OCR).
-
MitoTam Titration: Inject increasing concentrations of MitoTam into the chambers and record the corresponding changes in OCR to determine its inhibitory effect.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: To further dissect the effects of MitoTam, a SUIT protocol can be employed. This involves the sequential addition of:
-
Oligomycin: To inhibit ATP synthase and measure LEAK respiration.
-
FCCP: To uncouple the electron transport chain and measure maximal respiration (ETS capacity).
-
Rotenone: To inhibit Complex I.
-
Antimycin A: To inhibit Complex III and determine residual oxygen consumption.
-
In Vivo Administration of MitoTam in a Mouse Model
This protocol provides a general guideline for the administration of MitoTam in a mouse model, based on published studies.
Materials:
-
MitoTam
-
Vehicle (e.g., 4% EtOH in corn oil)
-
BALB/c mice or other appropriate strain
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
Protocol:
-
MitoTam Preparation: Dissolve MitoTam in the chosen vehicle to the desired concentration.
-
Dosing and Administration:
-
A commonly used dosage is 3 mg/kg body weight.
-
Administration can be performed via intravenous (IV) or intraperitoneal (IP) injection.
-
The frequency of administration will depend on the experimental design, but a regimen of two injections per week has been reported.
-
-
Monitoring: Monitor the animals for any adverse effects and for the desired experimental outcomes (e.g., tumor growth, parasitemia levels).
Note: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
These protocols provide a comprehensive framework for utilizing MitoTam in studies of oxidative stress. Researchers should optimize the specific conditions, such as cell type, MitoTam concentration, and incubation time, for their particular experimental system.
References
Methodologies for Assessing the Anti-Cancer Effects of MitoTam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam, a mitochondrially targeted derivative of tamoxifen, has emerged as a promising anti-cancer agent. Its mechanism of action centers on the disruption of mitochondrial function, leading to selective cell death in cancer cells.[1][2][3] This document provides detailed application notes and protocols for assessing the anti-cancer effects of MitoTam, intended for use by researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein cover both in vitro and in vivo approaches to evaluate the efficacy and mechanism of action of this novel compound.
MitoTam's unique therapeutic strategy stems from its ability to accumulate within the mitochondria of cancer cells, driven by the higher mitochondrial membrane potential characteristic of these cells.[4][5] Once localized, MitoTam primarily targets Complex I of the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of events including increased production of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential (ΔΨm), and ultimately, the induction of apoptosis and necroptosis. Pre-clinical and early-phase clinical trials have shown promising results, particularly in solid tumors such as renal cell carcinoma and breast cancer.
These application notes offer a comprehensive guide to the key experiments necessary to characterize the anti-cancer properties of MitoTam. Detailed protocols are provided for assessing cell viability, mitochondrial function, and the induction of apoptosis. Furthermore, methodologies for evaluating MitoTam's efficacy in animal models are described. The included data tables and signaling pathway diagrams aim to facilitate a deeper understanding of MitoTam's mechanism of action and to aid in the design and interpretation of future studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of MitoTam (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of MitoTam in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Breast Cancer | |||
| MCF7 | Estrogen Receptor-Positive | ~0.5 - 1.0 | |
| MDA-MB-231 | Triple-Negative | ~1.0 - 2.0 | |
| Her2-high | HER2-Positive | Not Specified | |
| Renal Cancer | |||
| RenCa (murine) | Renal Cell Carcinoma | ~0.3 - 1.4 | |
| CAKI-1 | Renal Cell Carcinoma | ~0.3 - 1.4 | |
| Head and Neck Cancer | |||
| FaDu | Hypopharyngeal Squamous Cell Carcinoma | Not Specified | |
| Cal27 | Tongue Squamous Cell Carcinoma | Not Specified | |
| Non-Malignant Cells | |||
| Various | Normal Cell Lines | >10 |
Table 2: Effects of MitoTam on Mitochondrial Parameters
MitoTam's primary mechanism involves the disruption of mitochondrial function. This table quantifies the key effects of MitoTam on mitochondrial parameters in cancer cells.
| Parameter | Cell Line | MitoTam Concentration (µM) | Incubation Time | Observed Effect | Citation(s) |
| Oxygen Consumption Rate (OCR) | RenCa | 0.5 | 6 hours | Significant decrease in Complex I-dependent respiration | |
| Mitochondrial Membrane Potential (ΔΨm) | Head and Neck Cancer Cells | Not Specified | Not Specified | Disruption of ΔΨm | |
| Reactive Oxygen Species (ROS) Production | Head and Neck Cancer Cells | Not Specified | Not Specified | Increased ROS levels | |
| Mitochondrial Network Morphology | Renal Cell Carcinoma (Circulating Tumor Cells) | 3.0 mg/kg (in vivo) | Post-treatment | Significant decrease in mitochondrial network mass |
Table 3: In Vivo Efficacy of MitoTam
Pre-clinical and clinical studies have demonstrated the anti-tumor efficacy of MitoTam in vivo. This table summarizes key findings from these studies.
| Cancer Model | Treatment Regimen | Key Findings | Citation(s) |
| Renal Cell Carcinoma (Syngeneic Mouse Model) | Dose-dependent | Suppression of tumor growth and lung metastases | |
| Triple-Negative Breast Cancer (Xenograft Mouse Model) | 0.54 µmol/mouse, twice weekly | Suppression of tumor volume | |
| Phase I/Ib Clinical Trial (Metastatic Solid Tumors) | 3.0 mg/kg, once weekly for 6 weeks | Clinical benefit rate of 83% in renal cell carcinoma patients (stable disease or partial response) |
Experimental Protocols
In Vitro Assays
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
MitoTam Treatment: Prepare serial dilutions of MitoTam in culture medium. The concentration range should be selected based on previously reported IC50 values (e.g., 0.1 µM to 50 µM). Remove the existing medium from the wells and add 100 µL of the MitoTam-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve MitoTam, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of MitoTam concentration to determine the IC50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of MitoTam (e.g., 0.5 µM, 1 µM, 5 µM) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Principle: The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria and reversibly change color from green to red as the membrane potential increases. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and treat with MitoTam at desired concentrations and durations. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µg/mL in culture medium). Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
Green fluorescence (J-monomers): Excitation ~514 nm, Emission ~529 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time. The Mito Stress Test involves the sequential injection of mitochondrial inhibitors to reveal key parameters of mitochondrial function.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and form a monolayer.
-
MitoTam Pre-treatment (optional): Cells can be pre-treated with MitoTam for a specific duration (e.g., 6 hours with 0.5 µM MitoTam) before the assay.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for one hour.
-
Instrument Setup: Hydrate the sensor cartridge overnight. Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Run: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The software will calculate the following parameters:
-
Basal Respiration
-
ATP-linked Respiration
-
Proton Leak
-
Maximal Respiration
-
Spare Respiratory Capacity
-
In Vivo Models
Protocol:
-
Cell Line: MDA-MB-231 human breast cancer cells are commonly used.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Induction: Subcutaneously inject 1-5 x 10⁶ MDA-MB-231 cells, often mixed with Matrigel, into the mammary fat pad of the mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
MitoTam Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Formulation: MitoTam can be dissolved in a vehicle such as 4% ethanol (B145695) in corn oil.
-
Administration: Administer MitoTam via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosing Schedule: A typical regimen could be 0.54 µmol/mouse, administered twice weekly.
-
-
Endpoint Analysis:
-
Monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry (e.g., for apoptosis markers like cleaved caspase-3) or Western blotting.
-
Protocol:
-
Cell Line: RenCa murine renal adenocarcinoma cells.
-
Animal Model: Syngeneic BALB/c mice.
-
Tumor Induction: Subcutaneously or orthotopically inject RenCa cells into the mice.
-
Tumor Monitoring: As described for the TNBC model.
-
MitoTam Treatment:
-
Formulation and Administration: Similar to the TNBC model.
-
Dosing Schedule: A dose of 3.0 mg/kg administered once per week has been shown to be effective and well-tolerated in clinical trials and can be adapted for pre-clinical studies.
-
-
Endpoint Analysis:
-
Primary tumor growth.
-
Assessment of metastasis, particularly to the lungs.
-
Analysis of circulating tumor cells (CTCs) for number and mitochondrial network morphology.
-
Mandatory Visualizations
Caption: Mechanism of action of MitoTam in cancer cells.
Caption: MitoTam-induced intrinsic apoptotic signaling pathway.
Caption: General workflow for in vitro assessment of MitoTam.
References
- 1. Mitotane induces mitochondrial membrane depolarization and apoptosis in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous targeting of mitochondrial metabolism and immune checkpoints as a new strategy for renal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of MitoTam in Combination Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of MitoTam, a mitochondria-targeted derivative of tamoxifen (B1202), in combination therapy research. MitoTam's unique mechanism of action, primarily centered on the inhibition of mitochondrial respiratory Complex I, presents a compelling rationale for its use in conjunction with other anti-cancer agents. This document outlines key combination strategies, summarizes preclinical and clinical data, provides detailed experimental protocols, and visualizes the underlying scientific principles.
Introduction to MitoTam Combination Therapy
MitoTam represents a novel class of anti-cancer drugs known as "mitocans," which selectively target the mitochondria of cancer cells. Its lipophilic cationic triphenylphosphonium (TPP+) moiety facilitates its accumulation within the negatively charged mitochondrial matrix.[1] Once inside, MitoTam inhibits Complex I of the electron transport chain, leading to a cascade of events including increased production of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and ultimately, induction of apoptosis and necroptosis.[1][2]
The rationale for combining MitoTam with other therapies stems from its potential to:
-
Sensitize cancer cells to conventional therapies like chemotherapy and radiotherapy.
-
Overcome resistance to targeted therapies and immunotherapies.
-
Synergistically enhance the anti-tumor effects of other agents through complementary mechanisms of action.
Preclinical and early clinical studies have shown promising results for MitoTam in combination with immune checkpoint inhibitors, and have suggested potential synergies with glycolysis inhibitors and BH3 mimetics.[2]
MitoTam in Combination with Immune Checkpoint Inhibitors (ICIs)
The combination of MitoTam with immune checkpoint inhibitors (ICIs) is one of the most promising areas of research, particularly for immunogenic tumors like renal cell carcinoma (RCC).[3]
Scientific Rationale
Immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system, thereby unleashing an anti-tumor T-cell response. Targeting mitochondrial metabolism with MitoTam can complement this action. By inducing cancer cell death, MitoTam can promote the release of tumor antigens, a process that can enhance the recognition of cancer cells by the immune system.
Preclinical Data in a Syngeneic Mouse Model of Renal Cancer
A preclinical study in a Balb-c mouse model using the RenCa renal cancer cell line has demonstrated the additive effect of MitoTam in combination with anti-PD-L1 and anti-PD-1 antibodies.
Table 1: Summary of Preclinical Data for MitoTam and ICI Combination Therapy in a Renal Cancer Mouse Model
| Treatment Group | MitoTam Dosage | ICI Dosage | Tumor Volume Reduction | Survival Benefit | Reference |
| Control | - | - | - | - | |
| MitoTam | 2 mg/kg (i.p.) | - | Significant | Significant | |
| anti-PD-L1 | - | 400 µ g/mouse (i.p.) | Significant | Significant | |
| MitoTam + anti-PD-L1 | 2 mg/kg (i.p.) | 400 µ g/mouse (i.p.) | Additive effect | Significantly greater | **** |
| anti-PD-1 | - | 400 µ g/mouse (i.p.) | Significant | Significant | |
| MitoTam + anti-PD-1 | 2 mg/kg (i.p.) | 400 µ g/mouse (i.p.) | Additive effect | Significantly greater | **** |
i.p. = intraperitoneal
Experimental Protocol: In Vivo Evaluation of MitoTam and ICI Combination
This protocol is based on the methodology described in the preclinical study of MitoTam with ICIs in a renal cancer model.
Objective: To evaluate the in vivo efficacy of MitoTam in combination with an anti-PD-L1 or anti-PD-1 antibody in a syngeneic mouse model of renal cancer.
Materials:
-
Cell Line: RenCa (murine renal adenocarcinoma cell line)
-
Animals: Male Balb-c mice (6-8 weeks old)
-
Reagents:
-
MitoTam
-
Anti-mouse PD-L1 antibody
-
Anti-mouse PD-1 antibody
-
Vehicle control (e.g., sterile PBS)
-
Matrigel (optional, for subcutaneous injection)
-
Trypan Blue solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Procedure:
-
Cell Culture: Culture RenCa cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest cells using trypsinization.
-
Wash cells with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 3 x 10^6 cells/mL.
-
Check cell viability using Trypan Blue exclusion (should be >95%).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^5 RenCa cells) into the flank of each Balb-c mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., ≈50 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
MitoTam: Administer intraperitoneally (i.p.) at a dose of 2 mg/kg. The frequency of administration should be determined based on the study design (e.g., twice weekly).
-
Anti-PD-L1/PD-1: Administer i.p. at a dose of 400 µg per mouse. The frequency should be based on the antibody's known half-life and established protocols (e.g., twice weekly).
-
Combination Group: Administer both MitoTam and the ICI on the same day.
-
Control Group: Administer the vehicle control.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the survival of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, TUNEL assay for apoptosis).
-
Signaling Pathway and Experimental Workflow
Caption: Synergistic mechanism of MitoTam and ICIs.
Caption: In vivo experimental workflow for MitoTam and ICI combination therapy.
Potential Combination Therapies for Further Investigation
While the combination of MitoTam with ICIs is the most well-documented, its mechanism of action suggests potential synergies with other classes of anti-cancer drugs.
Combination with Glycolysis Inhibitors
Scientific Rationale: Cancer cells often exhibit a high rate of glycolysis (the Warburg effect). By inhibiting mitochondrial respiration, MitoTam can force cancer cells to rely even more heavily on glycolysis for ATP production. A combination with a glycolysis inhibitor, such as 2-deoxyglucose (2-DG), could create a synthetic lethal scenario by shutting down both major energy production pathways in cancer cells. This strategy has been shown to be effective with other mitochondrial-targeted agents.
Proposed Experimental Protocol (In Vitro):
-
Cell Lines: A panel of cancer cell lines with varying metabolic profiles.
-
Treatments: MitoTam, 2-DG, and the combination.
-
Assays:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): To assess the synergistic cytotoxic effects. Combination Index (CI) values can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Seahorse XF Analyzer: To measure the effects on oxidative phosphorylation (OXPHOS) and glycolysis in real-time.
-
ATP Assay: To quantify the impact on cellular energy levels.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity): To determine the mechanism of cell death.
-
Combination with BH3 Mimetics
Scientific Rationale: BH3 mimetics, such as venetoclax, are a class of drugs that inhibit anti-apoptotic BCL-2 family proteins, thereby promoting apoptosis. MitoTam's ability to induce mitochondrial stress and increase ROS can prime cancer cells for apoptosis. Combining MitoTam with a BH3 mimetic could lower the threshold for apoptosis induction, leading to a more potent anti-cancer effect. A similar rationale has been explored for other Complex I inhibitors.
Proposed Experimental Protocol (In Vitro):
-
Cell Lines: Cancer cell lines known to be dependent on BCL-2 for survival (e.g., certain leukemias, lymphomas).
-
Treatments: MitoTam, venetoclax, and the combination.
-
Assays:
-
Cell Viability and Apoptosis Assays: As described for the glycolysis inhibitor combination.
-
Western Blotting: To assess the levels of BCL-2 family proteins (e.g., BCL-2, BAX, BAK) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).
-
Mitochondrial Membrane Potential Assay (e.g., TMRE or JC-1 staining): To evaluate the combined effect on mitochondrial integrity.
-
Clinical Data and Future Directions
A Phase I/Ib clinical trial of MitoTam in patients with advanced solid tumors has been completed. The trial established a manageable safety profile and a recommended dose of 3.0 mg/kg given once per week. Notably, the greatest clinical benefit was observed in patients with metastatic renal cell carcinoma, with a clinical benefit rate of 83% (5 out of 6 patients). These promising results in RCC patients provide a strong rationale for further clinical investigation of MitoTam, particularly in combination with ICIs, in this patient population. Future Phase 2 trials are being planned.
Table 2: Summary of Phase I/Ib Clinical Trial Data for MitoTam in Renal Cell Carcinoma Patients
| Number of Patients | MitoTam Regimen | Clinical Benefit Rate (CBR) | Response | Reference |
| 6 | 1.0 mg/kg or 3.0 mg/kg | 83% (5/6) | 1 Partial Response, 4 Stable Disease |
Conclusion
MitoTam's unique mitochondrial-targeting mechanism of action makes it a versatile agent for combination therapy in cancer research. The synergistic effects observed with immune checkpoint inhibitors in preclinical models, coupled with the promising clinical data in renal cell carcinoma, highlight a clear path forward for its development. Further exploration of combinations with glycolysis inhibitors and BH3 mimetics holds the potential to broaden the therapeutic applications of MitoTam and offer new hope for patients with difficult-to-treat cancers. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute further studies in this exciting field.
References
- 1. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous targeting of mitochondrial metabolism and immune checkpoints as a new strategy for renal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MitoTam Solution Preparation and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTam is a mitochondrially-targeted derivative of tamoxifen, engineered to selectively accumulate within the mitochondria of cancer cells. This targeted delivery is achieved by the covalent attachment of a triphenylphosphonium (TPP⁺) cation, a lipophilic cation that readily crosses cellular and mitochondrial membranes due to the large mitochondrial membrane potential.
The primary mechanism of action of MitoTam involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition disrupts mitochondrial respiration, leading to a surge in reactive oxygen species (ROS) production and a decrease in ATP synthesis.[2] The resulting oxidative stress and energy depletion can trigger apoptotic cell death in cancer cells.[3] MitoTam has shown efficacy in various preclinical cancer models and is a subject of ongoing research for its potential as a therapeutic agent.[4]
These application notes provide a detailed, step-by-step guide for the preparation of MitoTam solutions for both in vitro and in vivo experimental settings.
Quantitative Data Summary
For accurate and reproducible experimental results, precise preparation of MitoTam solutions is critical. The following table summarizes essential quantitative data for MitoTam.
| Parameter | Value | Reference |
| Molar Mass | 745.0 g/mol | [5] |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | General laboratory practice for hydrophobic compounds |
| Typical In Vitro Working Concentration | 0.1 µM - 10 µM | |
| Typical In Vivo Dosage | 1 - 5 mg/kg | |
| Maximum Final DMSO Concentration (in vitro) | ≤ 0.5% |
Experimental Protocols
Preparation of 10 mM MitoTam Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of MitoTam, which can be stored for later dilution to working concentrations. Given that MitoTam is highly hydrophobic, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial stock solution.
Materials:
-
MitoTam powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle MitoTam powder in a chemical fume hood.
-
Weighing MitoTam: Tare a sterile microcentrifuge tube or amber vial on an analytical balance. Carefully weigh out the desired amount of MitoTam powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.45 mg of MitoTam. Calculation: 0.01 mol/L * 0.001 L * 745.0 g/mol = 0.00745 g = 7.45 mg
-
Dissolving in DMSO: Add the appropriate volume of 100% anhydrous DMSO to the vial containing the MitoTam powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the MitoTam powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month.
Preparation of In Vitro Working Solutions
This protocol details the dilution of the 10 mM MitoTam stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM MitoTam stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM MitoTam stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Example for a 1 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution with 0.1% DMSO.
-
Add the desired volume of this 10 µM intermediate solution to your cell culture plates. For instance, adding 100 µL of the 10 µM solution to 900 µL of cells in a well will result in a final concentration of 1 µM MitoTam and 0.01% DMSO.
-
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without MitoTam) to the cell culture medium.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Preparation of In Vivo Dosing Solutions
This protocol provides a general guideline for preparing MitoTam for intravenous (IV) or intraperitoneal (IP) administration in animal models, such as mice. The final formulation may need to be optimized based on the specific experimental requirements and animal model.
Materials:
-
10 mM MitoTam stock solution in DMSO
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM MitoTam stock solution at room temperature.
-
Dilution for Injection: Dilute the MitoTam stock solution in sterile saline or PBS to the desired final concentration for injection. The final volume of the injection should be appropriate for the animal model (e.g., 100-200 µL for a mouse). The final concentration of DMSO should be kept as low as possible.
-
Example for a 3 mg/kg dose in a 25 g mouse:
-
Calculate the required dose: 3 mg/kg * 0.025 kg = 0.075 mg of MitoTam.
-
Calculate the volume of stock solution: (0.075 mg / 745.0 g/mol ) * (1 L / 0.01 mol) = 0.00001006 L = 10.06 µL of 10 mM stock.
-
Prepare the injection solution: For a final injection volume of 100 µL, add 10.06 µL of the 10 mM MitoTam stock to 89.94 µL of sterile saline. This results in a final DMSO concentration of approximately 10%. For in vivo applications, co-solvents may be necessary to improve solubility and reduce DMSO concentration.
-
-
-
Administration: Administer the prepared solution to the animal via the desired route (e.g., IV or IP). For intravenous administration, using a central venous catheter is recommended to avoid peripheral vein irritation.
-
Fresh Preparation: Dosing solutions should be prepared fresh on the day of administration.
Visualizations
Experimental Workflow: MitoTam Solution Preparation
Caption: Workflow for MitoTam solution preparation.
Signaling Pathway: MitoTam's Mechanism of Action
References
- 1. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitotam | C52H59NOP+ | CID 86298455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drug Resistance Mechanisms with MitoTam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. A key mechanism underlying this resistance is the upregulation of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[1][2][3] Mitochondria, as the primary source of cellular ATP, play a crucial role in fueling these energy-dependent efflux pumps.[2][3] This reliance on mitochondrial function presents a therapeutic vulnerability in drug-resistant cancers.
MitoTam, a mitochondria-targeted analog of tamoxifen, is a novel anti-cancer agent designed to exploit this vulnerability. By being conjugated to a triphenylphosphonium (TPP+) cation, MitoTam selectively accumulates within the mitochondria of cancer cells, driven by the high mitochondrial membrane potential characteristic of these cells. Its primary mechanism of action involves the inhibition of mitochondrial respiratory complex I, leading to a cascade of events that culminate in cell death, even in treatment-resistant cancers.
These application notes provide a comprehensive guide for utilizing MitoTam to investigate and potentially overcome drug resistance mechanisms in cancer cell lines. Detailed protocols for key experiments are provided to assess the efficacy of MitoTam in drug-resistant versus sensitive parental cell lines.
Mechanism of Action of MitoTam in Overcoming Drug Resistance
MitoTam's efficacy in combating drug resistance stems from its multi-faceted impact on mitochondrial function:
-
Inhibition of Mitochondrial Complex I: MitoTam directly inhibits the function of respiratory complex I, a critical component of the electron transport chain. This inhibition disrupts the primary pathway for ATP production in cancer cells.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS) within the mitochondria. Elevated ROS levels can induce oxidative stress and trigger apoptotic cell death.
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain and increased ROS production lead to a collapse of the mitochondrial membrane potential. This depolarization is a key indicator of mitochondrial dysfunction and an early event in apoptosis.
-
Induction of Apoptosis: By disrupting mitochondrial integrity and function, MitoTam triggers the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.
By targeting the energy powerhouse of the cell, MitoTam can effectively circumvent common drug resistance mechanisms, such as those mediated by ABC transporters, which are highly dependent on a steady supply of ATP.
Data Presentation
Table 1: Comparative IC50 Values of MitoTam in Drug-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Parent Drug Resistance | MitoTam IC50 (µM) | Fold-Change in Resistance |
| MCF-7 (Sensitive) | - | 0.5 ± 0.1 | - |
| MCF-7/ADR (Doxorubicin-Resistant) | Doxorubicin | 0.7 ± 0.2 | 1.4 |
| A549 (Sensitive) | - | 0.8 ± 0.15 | - |
| A549/CIS (Cisplatin-Resistant) | Cisplatin | 1.1 ± 0.3 | 1.38 |
| SK-OV-3 (Sensitive) | - | 0.6 ± 0.1 | - |
| SK-OV-3/TAX (Paclitaxel-Resistant) | Paclitaxel | 0.9 ± 0.2 | 1.5 |
Note: The data presented in this table are representative examples based on the known mechanism of MitoTam and may not reflect the exact values obtained in all experimental settings.
Table 2: Effect of MitoTam on Mitochondrial Parameters in Drug-Resistant vs. Sensitive Cells
| Cell Line | Treatment (24h) | Relative ROS Production (Fold Change vs. Control) | Mitochondrial Membrane Potential (% of Control) |
| MCF-7 (Sensitive) | 1 µM MitoTam | 3.5 ± 0.5 | 45 ± 5% |
| MCF-7/ADR (Resistant) | 1 µM MitoTam | 3.1 ± 0.6 | 50 ± 7% |
| A549 (Sensitive) | 1 µM MitoTam | 4.0 ± 0.7 | 40 ± 6% |
| A549/CIS (Resistant) | 1 µM MitoTam | 3.8 ± 0.5 | 42 ± 8% |
Note: These values are illustrative and highlight the expected trend of increased ROS and decreased mitochondrial membrane potential following MitoTam treatment, irrespective of the cell's resistance to other drugs.
Table 3: Effect of MitoTam on Apoptotic Protein Expression in Drug-Resistant Cells
| Cell Line | Treatment (24h) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| MCF-7/ADR | 1 µM MitoTam | 4.2 ± 0.8 | 5.1 ± 0.9 |
| A549/CIS | 1 µM MitoTam | 3.9 ± 0.7 | 4.8 ± 1.1 |
Note: This table illustrates the anticipated pro-apoptotic effect of MitoTam in drug-resistant cell lines, as evidenced by an increased Bax/Bcl-2 ratio and activation of caspase-3.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of MitoTam in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
MitoTam
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of MitoTam in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of MitoTam to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve MitoTam).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe DCFDA to measure intracellular ROS levels.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
MitoTam
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentration of MitoTam for the specified time.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
MitoTam
-
JC-1 dye
-
PBS
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to attach overnight.
-
Treat the cells with MitoTam for the desired duration.
-
Remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 5 µg/mL JC-1 dye in complete medium for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of JC-1 aggregates (red) at an excitation of ~550 nm and emission of ~600 nm, and JC-1 monomers (green) at an excitation of ~485 nm and emission of ~535 nm.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection and quantification of key apoptotic proteins like Bax, Bcl-2, and cleaved caspase-3.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
MitoTam
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with MitoTam for the desired time.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Mandatory Visualizations
Caption: Signaling pathway of MitoTam in overcoming drug resistance.
Caption: Experimental workflow for investigating MitoTam's effects.
Caption: Logical relationship of MitoTam's action on drug resistance.
References
- 1. Targeted disruption of mitochondria potently reverses multidrug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial ATP fuels ABC transporter-mediated drug efflux in cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Mitochondrial ATP fuels ABC transporter-mediated drug efflux in cancer" by Emily L. Giddings, Devin P. Champagne et al. [digitalcommons.dartmouth.edu]
Application Notes and Protocols for MitoTam-Based Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing MitoTam, a mitochondria-targeted derivative of tamoxifen, in their experimental designs. This document outlines the mechanism of action, key applications, detailed experimental protocols, and data presentation guidelines for MitoTam-based research projects.
Introduction to MitoTam
MitoTam is a novel compound that selectively targets mitochondria, the powerhouses of the cell. By accumulating in mitochondria, MitoTam disrupts their normal function, leading to a cascade of events that can induce cell death, particularly in cancer cells. This targeted approach makes MitoTam a promising candidate for anti-cancer therapy and a valuable tool for studying mitochondrial biology.
Mechanism of Action
MitoTam exerts its cytotoxic effects primarily through the induction of mitochondrial dysfunction. Upon entering the cell, its cationic triphenylphosphonium (TPP+) moiety facilitates its accumulation within the negatively charged mitochondrial matrix. Inside the mitochondria, MitoTam inhibits the respiratory chain, leading to a decrease in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and ultimately, the initiation of the intrinsic apoptotic pathway.
Troubleshooting & Optimization
MitoTam Technical Support Center: Enhancing Solubility for Experimental Success
Welcome to the technical support center for MitoTam. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of MitoTam in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) focused on overcoming solubility challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MitoTam?
A1: MitoTam iodide, hydriodide is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use anhydrous, high-purity DMSO to prepare a stock solution.
Q2: What is the solubility of MitoTam in DMSO?
A2: The solubility of MitoTam iodide, hydriodide in DMSO is approximately 100 mg/mL with the aid of ultrasonication.
Q3: How should I store the MitoTam stock solution?
A3: MitoTam stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. When storing, ensure the container is tightly sealed and protected from moisture.
Q4: My MitoTam precipitates when I add the DMSO stock to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common issue known as "crashing out" or "salting out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. To prevent this, it is crucial to follow a careful dilution protocol. This includes using pre-warmed media, performing serial dilutions, and ensuring the final concentration of DMSO in the cell culture is low (ideally ≤ 0.1%) to avoid both precipitation and cytotoxicity.
Troubleshooting Guide: Overcoming MitoTam Precipitation
This guide provides solutions to common issues encountered when preparing MitoTam working solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| MitoTam powder does not dissolve in DMSO. | 1. Insufficient Solvent Volume: The concentration may be too high. 2. Low-Quality DMSO: DMSO may have absorbed moisture, reducing its solvating power. 3. Inadequate Mixing: The compound may not be fully dispersed. | 1. Increase the volume of DMSO to prepare a more dilute stock solution. 2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 3. Vortex the solution vigorously. If necessary, use a water bath sonicator for 10-15 minutes to aid dissolution. Gentle warming to 37°C can also help. |
| Immediate precipitation upon adding DMSO stock to cell culture medium. | 1. Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in polarity. 2. Cold Medium: Lower temperatures can decrease the solubility of the compound. 3. High Final Concentration: The final concentration of MitoTam may exceed its solubility limit in the aqueous medium. | 1. Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently vortexing. 2. Always use cell culture medium that has been pre-warmed to 37°C. 3. Decrease the final working concentration of MitoTam. It is advisable to determine the maximum soluble concentration in your specific medium beforehand. |
| Delayed precipitation (solution becomes cloudy or forms crystals after some time in the incubator). | 1. Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling. 2. Interaction with Media Components: MitoTam may interact with salts or other components in the medium over time. 3. Evaporation: Evaporation of the medium can increase the concentration of MitoTam beyond its solubility limit. | 1. Minimize the time that culture vessels are outside the incubator. 2. Consider testing the solubility of MitoTam in a simpler buffered solution (e.g., PBS) to see if media components are the issue. If so, trying a different media formulation may be necessary. 3. Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MitoTam Stock Solution in DMSO
Materials:
-
MitoTam iodide, hydriodide powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of MitoTam powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. If the compound does not dissolve completely, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of MitoTam Working Solution for Cell Culture
Materials:
-
10 mM MitoTam stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM MitoTam stock solution at room temperature.
-
Prepare Intermediate Dilution: To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium to get a 100 µM intermediate solution.
-
Prepare Final Working Solution: Add the required volume of the intermediate solution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to get a 10 µM final concentration from a 100 µM intermediate solution, dilute it 1:10 in the final volume of media.
-
Mixing: Mix thoroughly by gentle pipetting or inverting the tube before adding to the cells.
-
DMSO Control: Always prepare a vehicle control with the same final concentration of DMSO as in the MitoTam-treated samples. The final DMSO concentration should ideally be kept below 0.1% to avoid cytotoxic effects.
Protocol 3: Determining Maximum Soluble Concentration in Cell Culture Medium
Materials:
-
MitoTam stock solution in DMSO
-
Complete cell culture medium
-
96-well plate
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the MitoTam DMSO stock in your complete cell culture medium in a 96-well plate.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation (cloudiness or crystals).
-
Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to a media-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
Data Presentation
Table 1: MitoTam Solubility and Stock Solution Parameters
| Parameter | Recommendation |
| Primary Solvent | Anhydrous, high-purity DMSO |
| Solubility in DMSO | ~100 mg/mL (with sonication) |
| Recommended Stock Concentration | 10 mM (or higher, depending on experimental needs) |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months |
| Final DMSO concentration in culture | ≤ 0.1% (recommended to minimize cytotoxicity) |
Visualizations
Optimizing MitoTam Dosage for Maximum Efficacy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MitoTam for maximum experimental efficacy. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MitoTam?
MitoTam is a mitochondria-targeted analog of tamoxifen (B1202). Its primary mechanism involves the disruption of mitochondrial function.[1][2][3] It selectively accumulates within the mitochondria of cancer cells due to the higher mitochondrial membrane potential in these cells compared to healthy cells.[4] Once inside, MitoTam inhibits Complex I of the electron transport chain.[5] This inhibition leads to a cascade of events including the suppression of cellular respiration, a decrease in ATP levels, dissipation of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS), ultimately triggering cell death through apoptosis and necroptosis.
Q2: What is the recommended starting dosage for in vitro experiments?
The optimal in vitro concentration of MitoTam is cell-line dependent. However, published studies have shown efficacy in the nanomolar to low micromolar range for various cancer cell lines and pathogenic microorganisms. For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and titrating up to a higher concentration (e.g., 10 µM) to determine the IC50 value for your specific cell line.
Q3: What dosages have been found to be effective in preclinical animal models?
In murine models, intravenous (IV) administration of MitoTam has been shown to be effective. For instance, in a mouse model of T. brucei infection, doses of 3 mg/kg body weight administered on days 3 and 5 post-infection delayed the death of the animals. In another study, two different doses of MitoTam reduced the size of lesions caused by L. mexicana. It is crucial to note that the optimal in vivo dosage will depend on the animal model, tumor type, and administration route.
Q4: What were the key findings from the MitoTam-01 clinical trial regarding dosage?
The Phase I/Ib MitoTam-01 clinical trial established a maximum tolerated dose (MTD) of 5.0 mg/kg. The recommended dose for further studies was determined to be 3.0 mg/kg administered once per week via a central vein. This regimen was found to have a manageable safety profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cell viability despite MitoTam treatment | 1. Suboptimal drug concentration. 2. Incorrect solvent or improper storage of MitoTam. 3. Cell line is resistant to MitoTam. 4. Insufficient incubation time. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Ensure MitoTam is dissolved in an appropriate solvent (e.g., DMSO) and stored correctly according to the manufacturer's instructions. 3. Consider using a different cell line or investigating mechanisms of resistance. 4. Perform a time-course experiment to determine the optimal treatment duration. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during drug dilution or addition. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and consistent cell numbers are seeded in each well. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outer wells of multi-well plates, or fill them with media to maintain humidity. |
| Unexpected toxicity in control (vehicle-treated) cells | 1. High concentration of the vehicle (e.g., DMSO). 2. Contamination of cell culture. | 1. Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only control to confirm. 2. Regularly check for and test for microbial contamination. |
| Difficulty reproducing published results | 1. Differences in cell line passage number or source. 2. Variations in experimental conditions (e.g., media, serum concentration, incubation time). | 1. Use cell lines from a reputable source and maintain a consistent passage number for experiments. 2. Carefully replicate the experimental conditions described in the publication. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of MitoTam in Preclinical Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Observed Efficacy | Reference |
| BALB/c mice | T. brucei infection | 3 mg/kg bw | Intravenous (IV) | Delayed death of infected animals | |
| BALB/c mice | L. mexicana infection | Two different doses (not specified) | Not specified | Reduced lesion size |
Table 2: Clinical Dosage Information from MitoTam-01 Trial
| Parameter | Dosage | Administration | Key Finding | Reference |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | Intravenous (IV) | Highest dose with acceptable side effects | |
| Recommended Dose | 3.0 mg/kg | Once per week via central vein | Manageable safety profile and demonstrated clinical benefit |
Experimental Protocols
Protocol 1: Determination of IC50 of MitoTam using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of MitoTam in an appropriate solvent (e.g., DMSO). Create a serial dilution of MitoTam in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of MitoTam. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the desired concentration of MitoTam for the desired duration. Include a positive control (e.g., CCCP) and a vehicle control.
-
Staining: Remove the treatment medium and incubate the cells with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1, TMRE, or TMRM) according to the manufacturer's instructions.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.
-
For JC-1, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
For TMRE/TMRM, a decrease in fluorescence intensity indicates depolarization.
-
-
Quantification: Quantify the changes in fluorescence to assess the effect of MitoTam on the mitochondrial membrane potential.
Visualizations
Caption: Signaling pathway of MitoTam leading to cancer cell death.
Caption: Experimental workflow for optimizing MitoTam dosage.
References
- 1. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Delivery of Mitochondrial-Targeted Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of mitochondrial-targeted drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering drugs to mitochondria?
A1: The primary challenges stem from the unique structure and physiology of mitochondria. These include:
-
Biological Barriers: Drugs must first cross the cell membrane, navigate the cytoplasm, and then penetrate the double membrane of the mitochondria (the outer mitochondrial membrane, OMM, and the inner mitochondrial membrane, IMM). The IMM is particularly challenging to cross due to its highly negative membrane potential and restricted permeability.[1]
-
Targeting Specificity: Achieving selective accumulation in mitochondria while minimizing uptake by other organelles and healthy, non-target cells is a significant hurdle. Off-target effects can lead to toxicity and reduced therapeutic efficacy.[2]
-
Drug Efflux: Cancer cells, a common target for mitochondrial drugs, can develop multidrug resistance (MDR) by overexpressing efflux pumps like P-glycoprotein, which can actively remove drugs from the cell, preventing them from reaching the mitochondria.[3]
-
Lysosomal Entrapment: After endocytosis, mitochondrially-targeted nanocarriers can become trapped in lysosomes, leading to their degradation and preventing the drug from reaching the mitochondria.
-
Toxicity of Targeting Moieties: Some molecules used to target mitochondria, such as certain lipophilic cations, can exhibit toxicity at higher concentrations by uncoupling oxidative phosphorylation.[4][5]
Q2: What are the most common strategies for targeting drugs to mitochondria?
A2: Several strategies are employed to deliver drugs to mitochondria, each with its own advantages and disadvantages:
-
Delocalized Lipophilic Cations (DLCs): The most widely used strategy involves conjugating a drug to a DLC, such as triphenylphosphonium (TPP). The large negative membrane potential of the mitochondrial matrix drives the accumulation of these positively charged molecules. This can lead to a 100 to 500-fold increase in concentration within the mitochondria compared to the cytosol.
-
Mitochondria-Penetrating Peptides (MPPs): These are short, cationic, and often amphipathic peptides that can facilitate the transport of cargo across the mitochondrial membranes.
-
Nanocarrier-Based Systems: Liposomes, polymeric nanoparticles, and other nanocarriers can be functionalized with mitochondrial targeting ligands (like TPP) to encapsulate and deliver drugs. These systems can help overcome issues of poor drug solubility and provide controlled release.
Q3: How can I validate that my drug is localizing to the mitochondria?
A3: Validation of mitochondrial localization is crucial and can be achieved through several methods:
-
Fluorescence Microscopy: If your drug is intrinsically fluorescent or is conjugated to a fluorescent probe, you can use confocal microscopy to visualize its subcellular distribution. Co-localization with a known mitochondrial marker, such as MitoTracker dyes, is a common approach.
-
Subcellular Fractionation: This involves isolating mitochondria from cells and then quantifying the drug concentration in the mitochondrial fraction using techniques like HPLC-MS/MS.
-
Functional Assays: Assessing the impact of your drug on mitochondrial-specific functions, such as oxygen consumption, ATP production, or mitochondrial membrane potential, can provide indirect evidence of mitochondrial targeting.
Troubleshooting Guides
Issue 1: Low or No Mitochondrial Accumulation of My Targeted Drug
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake | 1. Optimize Drug Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for cellular uptake. 2. Assess Cell Viability: High drug concentrations can be toxic and impair cellular uptake mechanisms. Perform a cytotoxicity assay in parallel. 3. Check for Drug Efflux: In cancer cell lines, overexpression of efflux pumps (e.g., P-glycoprotein) can prevent intracellular accumulation. Consider using efflux pump inhibitors or a delivery system that bypasses these pumps. |
| Lysosomal Entrapment | 1. Co-localization Imaging: Perform co-localization studies using a lysosomal marker (e.g., LysoTracker) and a mitochondrial marker to determine if your drug is trapped in lysosomes. 2. Use Endosomal Escape Agents: Incorporate agents that facilitate escape from endosomes and lysosomes into your delivery system. |
| Incorrect Targeting Moiety or Conjugation | 1. Verify Conjugation: Confirm the successful conjugation of the targeting moiety to your drug using appropriate analytical techniques (e.g., mass spectrometry, NMR). 2. Evaluate Targeting Moiety Stability: Ensure the linker between the drug and the targeting moiety is stable in the biological environment. |
| Low Mitochondrial Membrane Potential (for DLC-based targeting) | 1. Assess Mitochondrial Health: Use a mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE) to confirm that the cells have a healthy, polarized mitochondrial membrane. 2. Avoid Mitochondrial Uncouplers: Be aware that some compounds, including the targeting moieties themselves at high concentrations, can depolarize the mitochondrial membrane. |
Issue 2: High Background or Non-Specific Staining in Fluorescence Microscopy
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Probe/Drug Concentration | 1. Titrate the Concentration: Use the lowest effective concentration of your fluorescently labeled drug or MitoTracker dye. For MitoTracker dyes, working concentrations are typically in the range of 25-500 nM. 2. Optimize Staining Time: Reduce the incubation time to minimize non-specific binding. |
| Inadequate Washing | 1. Increase Wash Steps: After incubation with the probe/drug, wash the cells thoroughly with fresh, pre-warmed media or buffer to remove unbound molecules. |
| Phototoxicity and Photobleaching | 1. Minimize Light Exposure: Reduce the laser power and exposure time during imaging. 2. Use Antifade Reagents: Mount coverslips with an antifade mounting medium. 3. Optimize Signal-to-Noise Ratio: Adjust microscope settings to maximize the signal from your sample while minimizing background noise. |
| Fixation Artifacts (for fixed-cell imaging) | 1. Choose the Right Fixative: Some mitochondrial probes, like MitoTracker Green, are not well-retained after fixation. Use fixable dyes like MitoTracker Red CMXRos if you need to fix your cells. 2. Optimize Fixation Protocol: Test different fixation times and temperatures to preserve mitochondrial morphology. |
| Unhealthy Cells | 1. Monitor Cell Health: Ensure cells are healthy and not overly confluent before staining. Dying cells can exhibit diffuse, non-specific staining. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to serve as a reference for your experiments.
Table 1: Comparative Cytotoxicity (IC50) of Free vs. Mitochondria-Targeted Drugs
| Drug | Targeting Moiety | Cell Line | Free Drug IC50 (µM) | Targeted Drug IC50 (µM) | Reference |
| Doxorubicin | TPP | MDA-MB-435/DOX (drug-resistant) | >100 | ~25 (after 72h) | |
| Paclitaxel | TPP | MCF-7/ADR (drug-resistant) | ~1.5 | ~0.3 | |
| Rotenone | TPPB-14 (in liposomes) | HuTu 80 (duodenal carcinoma) | 0.09 | 0.00029 | |
| α-Tocopheryl Succinate | TPP | MM cell lines | 15-40 | 0.5-2.5 | |
| Tamoxifen | TPP | Breast Cancer Cell Lines | 5-15 | 0.5-2 |
Table 2: Mitochondrial Accumulation of Different Delivery Systems
| Delivery System | Targeting Moiety | Cargo | Cell Line | Fold Increase in Mitochondrial Accumulation (Targeted vs. Non-Targeted/Free) | Reference |
| Liposomes | Dequalinium (DQA) | Resveratrol | B16F10 | 21.2 (vs. free resveratrol) | |
| Polymeric Nanoparticles | TPP | Doxorubicin | HeLa | 3-5 (vs. free Dox) | |
| Dendrimers | TPP | Fluorescein | NIH-3T3 | Significant co-localization with mitochondria | |
| TPP-conjugate | TPP | 2'-Deoxycytidine | MCF-7 | High co-localization with mitochondria |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol provides a general guideline for using the JC-1 dye to measure mitochondrial membrane potential (ΔΨm).
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (positive control for depolarization)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Induce Apoptosis (if applicable): Treat cells with your compound of interest to induce apoptosis or mitochondrial depolarization. Include untreated cells as a negative control and cells treated with FCCP (e.g., 5-50 µM for 15-30 minutes) as a positive control.
-
Prepare JC-1 Staining Solution: Prepare the JC-1 working solution according to the manufacturer's instructions. Protect the solution from light.
-
Staining: Remove the culture medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with PBS or assay buffer as recommended by the manufacturer.
-
Measurement: Immediately measure the fluorescence.
-
Red Fluorescence (J-aggregates): Excitation ~540 nm / Emission ~590 nm
-
Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Troubleshooting: See the FAQ section on JC-1 assays for common issues and solutions.
Protocol 2: Seahorse XF Mito Stress Test for Mitochondrial Toxicity
This protocol outlines the general steps for using the Agilent Seahorse XF Analyzer to assess the effect of a compound on mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. By sequentially injecting mitochondrial inhibitors, key parameters of mitochondrial function can be determined.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)
-
Your test compound
-
Appropriate cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Pre-treatment (for chronic exposure): Treat cells with your test compound for the desired duration before the assay.
-
Assay Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, replace the cell culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol. For acute exposure, your test compound can be loaded into one of the injection ports.
-
Run the Assay: Calibrate the Seahorse XF Analyzer and then run the Mito Stress Test protocol.
-
Data Analysis: The software will generate OCR profiles. From these, you can determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Troubleshooting: Refer to the manufacturer's user guides and troubleshooting sections for specific issues related to the Seahorse XF assay.
Visualizations
References
- 1. Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
MitoTam Technical Support Center: A Guide to Navisgating Experimental Stability
Welcome to the MitoTam Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges of MitoTam in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My MitoTam solution is precipitating upon dilution in my aqueous cell culture medium. What is causing this and how can I prevent it?
A1: Precipitation of MitoTam, a hydrophobic molecule, is a common issue when diluting a concentrated DMSO stock into an aqueous medium. This "crashing out" occurs because the final concentration of the organic solvent is too low to maintain solubility.
Troubleshooting Steps:
-
Optimize Final Concentration: Ensure your final working concentration of MitoTam does not exceed its aqueous solubility limit. If you are unsure of this limit in your specific medium, a solubility test is recommended.
-
Step-wise Dilution: Avoid adding your concentrated DMSO stock directly into the full volume of the medium. First, create an intermediate dilution of MitoTam in a small volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the final volume of your complete medium.
-
Slow Addition and Mixing: Add the MitoTam stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Maintain a Low Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium at or below 0.5%, with an ideal concentration of less than 0.1% to minimize cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q2: What is the recommended solvent for preparing MitoTam stock solutions?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of MitoTam. However, due to its hygroscopic nature (it readily absorbs water from the air), it is crucial to use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO to ensure maximum solubility. For some applications, ethanol (B145695) may be a suitable alternative. Based on data for tamoxifen, a related compound, dissolving MitoTam in ethanol before further dilution in aqueous buffers may improve solubility[1].
Q3: How should I store my MitoTam stock solutions and for how long are they stable?
A3: Proper storage is critical to maintaining the integrity of your MitoTam stock solutions.
| Storage Condition | Duration | Recommendations |
| -80°C | Up to 6 months | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Also store in aliquots and protect from light.[2] |
Note: The stability of compounds in DMSO can be compound-specific. It is always best practice to prepare fresh solutions for critical experiments.
Q4: I am observing a decrease in the activity of my MitoTam working solution over time. What could be the cause?
A4: The triphenylphosphonium (TPP+) cation, which targets MitoTam to the mitochondria, can be unstable in aqueous solutions, particularly at alkaline pH. Studies on similar TPP+ conjugates have shown degradation in aqueous DMSO solutions with a pH of 7.4 and above, with the rate of degradation increasing with pH[3][4].
Recommendations:
-
Prepare Fresh Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions of MitoTam for each experiment and use them immediately. Storing aqueous solutions for more than a day is not advised.
-
Consider the pH of Your Medium: Be mindful of the pH of your cell culture medium. While standard media are buffered around pH 7.4, variations can occur.
-
Minimize Light Exposure: Although specific data on the photosensitivity of MitoTam is limited, it is good practice to protect solutions from light to prevent potential photodegradation.
Experimental Protocols
Protocol for Preparing MitoTam Working Solution
This protocol is designed to minimize precipitation when diluting a MitoTam DMSO stock solution into an aqueous cell culture medium.
-
Prepare a High-Concentration Stock Solution: Dissolve MitoTam powder in anhydrous DMSO to create a stock solution (e.g., 10 mM). Gently warm and sonicate if necessary to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes. Store at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
Prepare Intermediate Dilution (if necessary): For very high final concentrations, it may be beneficial to perform a serial dilution of the DMSO stock in pre-warmed (37°C) serum-free medium.
-
Prepare Final Working Solution:
-
Thaw an aliquot of the MitoTam stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
While gently vortexing the medium, add the required volume of the MitoTam stock solution drop-wise.
-
-
Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Data Summary
While specific quantitative stability data for MitoTam is not extensively published, the following table summarizes key stability-related information based on available data for MitoTam and structurally related compounds.
| Parameter | Observation / Recommendation | Source |
| Solvent for Stock Solution | Anhydrous DMSO is commonly used. Ethanol may be an alternative. | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Aqueous Solution Stability | Not recommended for storage for more than one day. | |
| pH Sensitivity | TPP+ compounds can degrade in aqueous DMSO at alkaline pH (≥7.4). | |
| Precipitation in Media | Common issue due to hydrophobicity. Mitigate by optimizing concentration, using step-wise dilution, and slow mixing. | General knowledge |
| Light Sensitivity | Protect from light as a general precaution. | General knowledge |
Visual Guides
Troubleshooting Workflow for MitoTam Precipitation
References
Process improvements for synthesizing high-purity MitoTam
Technical Support Center: High-Purity MitoTam
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of high-purity MitoTam in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis, purification, and application.
Frequently Asked Questions (FAQs)
Q1: What is MitoTam and what is its primary mechanism of action?
MitoTam is a mitochondrially targeted derivative of tamoxifen (B1202). It is classified as a "mitocan," a class of anti-cancer agents that specifically target mitochondria.[1][2] Its structure consists of a tamoxifen molecule tagged with a triphenylphosphonium (TPP+) group.[3][4] This positively charged TPP+ moiety facilitates the accumulation of the compound within the mitochondria, driven by the negative mitochondrial membrane potential.[5]
The primary mechanisms of action for MitoTam are:
-
Inhibition of Complex I (CI) of the electron transport chain: MitoTam binds to the Q-module of Complex I, blocking the entry of ubiquinone. This inhibits mitochondrial respiration and leads to an increase in reactive oxygen species (ROS).
-
Dissipation of mitochondrial membrane potential: By intercalating into the inner mitochondrial membrane (IMM), MitoTam disrupts the membrane potential, which can trigger both apoptosis and necroptosis.
Q2: How does the mitochondrial targeting of tamoxifen enhance its efficacy?
Targeting tamoxifen to the mitochondria via the TPP+ group significantly increases its biological activity compared to non-targeted tamoxifen. The TPP+ vector causes the compound to accumulate at the interface between the inner mitochondrial membrane and the mitochondrial matrix. This localized high concentration at its site of action—the mitochondrial respiratory chain—leads to a more potent inhibition of mitochondrial function and induction of cell death.
Q3: What is the recommended method for storing and handling MitoTam?
While specific synthesis and handling protocols are not widely published, general best practices for lipophilic, light-sensitive compounds containing a TPP+ cation should be followed. It is advisable to store MitoTam as a solid in a cool, dark, and dry place. For experimental use, prepare fresh solutions in an appropriate solvent like DMSO and use them promptly. Protect solutions from light to prevent photodegradation.
Q4: In what types of cancer has MitoTam shown the most promise?
Clinical trial data indicates that MitoTam has the most significant clinical benefit in patients with metastatic renal cell carcinoma (RCC). In a phase I/Ib trial, 83% of RCC patients experienced a clinical benefit, defined as stable disease or partial response. This enhanced efficacy is thought to be linked to the preferential accumulation of MitoTam in kidney tissue.
Troubleshooting Guide
Issue 1: Low Efficacy or No Observable Effect in Cell Culture Experiments
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of MitoTam can vary significantly between cell lines. Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. Published studies have used concentrations in the low micromolar range (e.g., 0.5 µM).
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The effects of MitoTam on mitochondrial function and cell viability may take several hours to become apparent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The metabolic profile of a cancer cell can influence its sensitivity to mitochondrial inhibitors. Cells that are less reliant on oxidative phosphorylation may be more resistant. Consider using a positive control cell line known to be sensitive to MitoTam, such as certain breast cancer or renal cancer cell lines.
-
-
Possible Cause 4: Compound Instability.
-
Solution: Ensure that MitoTam solutions are freshly prepared and protected from light. If using a stock solution, verify its stability by testing it on a sensitive cell line.
-
Logical Troubleshooting Workflow for Low Efficacy
Caption: Troubleshooting workflow for low experimental efficacy of MitoTam.
Issue 2: High Variability in Experimental Replicates
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding plates to guarantee uniform cell numbers across all wells.
-
-
Possible Cause 2: Inaccurate Drug Dilution.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For highly potent compounds like MitoTam, small errors in concentration can lead to large variations in effect.
-
-
Possible Cause 3: Mitochondrial Heterogeneity.
-
Solution: The state of mitochondria can vary with cell passage number and culture conditions. Use cells from a consistent, low passage number and maintain standardized culture conditions (media, serum, CO2 levels).
-
Quantitative Data Summary
The following table summarizes key quantitative findings from pre-clinical and clinical studies of MitoTam.
| Parameter | Value | Context | Source |
| Clinical Benefit Rate (RCC) | 83% | Phase I/Ib trial in patients with metastatic Renal Cell Carcinoma. | |
| Clinical Benefit Rate (All Tumors) | 37% | Phase I/Ib trial in patients with various metastatic solid tumors. | |
| Recommended Clinical Dose | 3.0 mg/kg | Administered once per week. | |
| Maximum Tolerated Dose | 5.0 mg/kg | Established in the Phase I trial. | |
| In Vitro Efficacy (L. mexicana) | EC50: 0.35 ± 0.05 µM | Effective concentration against Leishmania mexicana amastigotes. |
Experimental Protocols
Protocol: Isolation of Mitochondria from Cultured Cells for Purity Analysis
This protocol is adapted from standard differential centrifugation methods and is suitable for assessing the purity of mitochondrial fractions after treatment with agents like MitoTam.
Materials:
-
Homogenization Buffer (e.g., 300 mM sucrose, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.2)
-
Mitochondrial Suspension Buffer
-
Cultured cells treated with MitoTam (and untreated controls)
-
Dounce homogenizer or similar mechanical disruption tool
-
Refrigerated centrifuge
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Disrupt the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor with a microscope).
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 2000 x g) for 5-10 minutes at 4°C. This step pellets nuclei, unbroken cells, and large debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the mitochondria and other cytoplasmic components.
-
High-Speed Centrifugation: Centrifuge the supernatant at a higher speed (e.g., 11,000-12,000 x g) for 10-15 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of Mitochondrial Suspension Buffer.
-
Purity Assessment: Determine the protein concentration of the mitochondrial fraction. Analyze the purity by Western blotting using antibodies against mitochondrial marker proteins (e.g., TOMM20, COX IV) and markers for potential contaminants (e.g., GAPDH for cytosol, Histone H3 for nucleus).
Signaling and Action Pathway
MitoTam's Dual-Action Mechanism on Mitochondria
Caption: The dual mechanism of MitoTam action on mitochondrial complex I and membrane potential.
References
- 1. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying Mitochondrial Membrane Potential after MitoTam Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately quantifying mitochondrial membrane potential (ΔΨm) following treatment with MitoTam.
Frequently Asked Questions (FAQs)
Q1: What is MitoTam and how does it affect mitochondrial membrane potential?
MitoTam is a mitochondrially-targeted analog of tamoxifen. It possesses a triphenylphosphonium (TPP+) cation that facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2] MitoTam's primary mechanism of action involves the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2][3][4] This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping across the inner mitochondrial membrane. The subsequent dissipation of the proton gradient results in the depolarization of the mitochondrial membrane potential (ΔΨm).
Q2: Which fluorescent dyes are recommended for measuring ΔΨm after MitoTam treatment?
Tetramethylrhodamine, methyl ester (TMRE), tetramethylrhodamine, ethyl ester (TMRM), and JC-1 are all suitable cationic fluorescent dyes for this purpose.
-
TMRE and TMRM: These are red-orange fluorescent dyes that accumulate in polarized mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization. They are used in a "non-quenching" mode at low nanomolar concentrations.
-
JC-1: This dye exhibits a dual-emission spectrum. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence is indicative of mitochondrial depolarization.
Q3: What is the purpose of using a positive control like FCCP or CCCP?
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are proton ionophores that uncouple oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane. They are used as positive controls to induce complete mitochondrial depolarization, confirming that the fluorescent dye is responding correctly to changes in ΔΨm.
Troubleshooting Guides
Issue 1: High background fluorescence or low signal-to-noise ratio.
-
Question: Why is my fluorescence signal weak or the background too high after staining?
-
Answer: This can be due to several factors:
-
Suboptimal Dye Concentration: The concentration of the fluorescent dye may be too low for detection or too high, leading to quenching (in the case of TMRE/TMRM used at high concentrations) or off-target binding. It is crucial to determine the optimal dye concentration for your specific cell line and experimental conditions.
-
Incomplete Dye Loading: Incubation time with the dye may be insufficient for it to accumulate adequately in the mitochondria. Ensure you are following the recommended incubation times for the chosen dye.
-
Cell Health: Unhealthy or dying cells may have already compromised mitochondrial membrane potential, leading to a weak signal. Always ensure your cells are healthy and viable before starting the experiment.
-
Washing Steps: Inadequate washing after dye incubation can leave residual dye in the medium, contributing to high background. Conversely, excessive washing can cause dye to leak from the mitochondria. Follow a consistent and gentle washing protocol.
-
Issue 2: No change in mitochondrial membrane potential observed after MitoTam treatment.
-
Question: I treated my cells with MitoTam, but I don't see a decrease in fluorescence (with TMRE/TMRM) or a shift from red to green fluorescence (with JC-1). What could be wrong?
-
Answer:
-
Insufficient MitoTam Concentration or Incubation Time: The concentration of MitoTam may be too low, or the treatment duration too short to induce a measurable depolarization of ΔΨm. A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell type.
-
Cellular Resistance: Some cell lines may be more resistant to the effects of MitoTam.
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for the specific fluorescent dye on your microscope or flow cytometer.
-
FCCP/CCCP Control Failure: If your positive control (FCCP or CCCP) also fails to show depolarization, it indicates a problem with the dye, the detection instrument, or the overall experimental setup, rather than the MitoTam treatment itself.
-
Issue 3: High variability between replicates.
-
Question: My results are not consistent across different wells or experiments. How can I improve reproducibility?
-
Answer:
-
Inconsistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells, as cell number can affect the total fluorescence signal.
-
Uneven Drug/Dye Distribution: Ensure that MitoTam and the fluorescent dye are thoroughly mixed and evenly distributed in each well.
-
Photobleaching: Excessive exposure to the excitation light source can cause photobleaching of the fluorescent dye, leading to a decrease in signal that is not related to a change in ΔΨm. Minimize light exposure during imaging.
-
Temperature and pH Fluctuations: Maintain a stable temperature and pH throughout the experiment, as these factors can influence mitochondrial function and dye performance.
-
Experimental Protocols
Protocol 1: Quantification of ΔΨm using TMRE/TMRM
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MitoTam Treatment: Treat cells with the desired concentrations of MitoTam for the appropriate duration. Include a vehicle-treated control group.
-
Positive Control: In a separate set of wells, treat cells with an optimized concentration of FCCP (e.g., 10-50 µM) for 10-30 minutes prior to staining to induce complete depolarization.
-
TMRE/TMRM Staining: Remove the treatment medium and incubate the cells with TMRE or TMRM (typically 50-200 nM in pre-warmed culture medium) for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS or assay buffer to remove excess dye.
-
Image Acquisition/Flow Cytometry: Immediately analyze the cells using a fluorescence microscope or flow cytometer with the appropriate filter sets (e.g., Ex/Em ~549/575 nm for TMRE).
-
Data Analysis: Quantify the mean fluorescence intensity per cell. Normalize the fluorescence intensity of MitoTam-treated cells to the vehicle-treated control cells.
Protocol 2: Quantification of ΔΨm using JC-1
-
Cell Seeding and MitoTam Treatment: Follow steps 1 and 2 from the TMRE/TMRM protocol.
-
Positive Control: Treat a separate set of wells with an optimized concentration of FCCP or CCCP (e.g., 5-50 µM) for 15-30 minutes.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed assay buffer.
-
Image Acquisition/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. Acquire both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Quantitative Data Summary
| Parameter | MitoTam | TMRE/TMRM | JC-1 | FCCP/CCCP |
| Typical Working Concentration | 1-10 µM (cell line dependent) | 50-200 nM | 1-5 µg/mL | 5-50 µM |
| Typical Incubation Time | 4-24 hours | 20-30 minutes | 15-30 minutes | 10-30 minutes |
| Expected Outcome (Depolarization) | Decrease in fluorescence | Shift from red to green fluorescence | Complete loss of red fluorescence / maximal green fluorescence | Complete loss of red fluorescence / maximal green fluorescence |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry |
Visualizations
Caption: MitoTam's signaling pathway leading to mitochondrial depolarization and cell death.
Caption: Experimental workflow for quantifying mitochondrial membrane potential after MitoTam treatment.
Caption: Logical flowchart for troubleshooting common issues in ΔΨm measurement.
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to enhance the bioavailability of MitoTam in animal studies
This guide provides researchers with practical strategies, troubleshooting advice, and detailed protocols to enhance the bioavailability and targeted delivery of MitoTam in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is MitoTam and what are the primary challenges affecting its bioavailability?
A1: MitoTam is a novel anti-cancer agent created by chemically linking tamoxifen (B1202) to a triphenylphosphonium (TPP+) cation.[1] This TPP+ "tail" acts as a mitochondrial vector, leveraging the significantly negative mitochondrial membrane potential of cancer cells to achieve high intracellular accumulation at the target organelle.[1][2]
The primary challenges affecting its bioavailability and in vivo efficacy are:
-
Poor Aqueous Solubility: Like many lipophilic compounds, MitoTam may have low solubility in aqueous solutions, making formulation for in vivo administration challenging, especially for achieving higher concentrations.[3][4]
-
Systemic Clearance vs. Tissue Accumulation: While designed for rapid mitochondrial uptake, understanding the balance between systemic clearance and retention in target (tumor) versus non-target tissues is crucial. Preclinical studies have shown that MitoTam preferentially accumulates in the kidney, adrenal glands, lungs, spleen, and liver, which contributes to its efficacy but may also be a source of organ-specific toxicity.
-
Route of Administration: Most preclinical studies utilize intravenous (IV) or intraperitoneal (IP) injections to bypass first-pass metabolism and ensure complete systemic availability. Oral bioavailability is expected to be a significant challenge due to the compound's structure and potential for metabolism in the gut and liver.
Q2: What formulation strategies can enhance the delivery of MitoTam in animal models?
A2: Advanced formulation strategies are essential for improving the solubility, stability, and targeted delivery of MitoTam. Nanotechnology-based approaches are particularly promising for TPP-conjugated drugs.
-
Lipid-Based Nanoparticles (LBNPs): Systems like liposomes or solid lipid nanoparticles (SLNs) can encapsulate hydrophobic drugs like MitoTam, improving their solubility and stability in circulation. These carriers can be further decorated with TPP+ on their surface to enhance mitochondrial targeting.
-
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate MitoTam. These nanoparticles protect the drug from degradation, allow for controlled release, and can be surface-functionalized with TPP+ to actively target mitochondria.
-
Micelles and Dendrimers: Polymeric micelles and dendrimers are other nanocarriers capable of solubilizing poorly soluble drugs and can be engineered for mitochondrial targeting.
These nanocarrier strategies can improve the pharmacokinetic profile, increase drug accumulation at the tumor site, and potentially reduce off-target toxicity.
Q3: My in vivo results with MitoTam are inconsistent. What are the common troubleshooting points?
A3: Inconsistent results in animal studies can arise from several factors related to the compound, formulation, or experimental procedure.
-
Formulation Instability: Ensure your formulation is stable and that MitoTam does not precipitate before or after administration. Visually inspect the formulation for any signs of precipitation. For co-solvent systems, precipitation upon injection into the aqueous physiological environment can be an issue.
-
Improper Dosing Technique: Verify the accuracy of your dosing volume and administration technique (e.g., ensuring a successful IV or IP injection). Inconsistent administration can lead to high variability in drug exposure between animals.
-
Animal Variability: Factors such as age, weight, and health status of the animals can influence drug metabolism and distribution. Ensure animals are properly acclimatized and randomized into groups.
-
Compound Stability: While TPP+ conjugates are generally stable, assess the stability of your specific MitoTam batch under your storage and experimental conditions (e.g., temperature, pH, light exposure). Degradation can lead to lower-than-expected efficacy.
Q4: I am observing signs of toxicity in my animal model. What could be the cause?
A4: Toxicity can be dose-dependent or related to the specific biodistribution of MitoTam.
-
High Tissue Accumulation: Preclinical data show that MitoTam accumulates at high levels (2- to 10-fold greater than the administered dose) in the kidneys, lungs, and liver. This preferential accumulation, while beneficial for treating cancers in these organs (like Renal Cell Carcinoma), can also lead to organ-specific toxicity. Consider performing histological analysis of these organs.
-
Dose and Schedule: The maximum tolerated dose (MTD) in a Phase I clinical trial was determined to be 5.0 mg/kg, with a recommended Phase II dose of 3.0 mg/kg administered weekly. If you are using higher or more frequent doses in your animal model, you may be exceeding the therapeutic window.
-
Formulation Excipients: The solvents or excipients used in your formulation (e.g., DMSO, co-solvents) can have their own toxicity profiles. Ensure you are running a vehicle-only control group to distinguish between compound and vehicle toxicity.
Quantitative Data Summary
Table 1: Preclinical Tissue Distribution of MitoTam in Mice
This table summarizes the relative accumulation of MitoTam in various organs as observed in preclinical mouse models. This data is crucial for understanding both on-target efficacy and potential off-target toxicity.
| Organ | Relative Accumulation Factor (Compared to Administered Dose) | Implication for Animal Studies |
| Kidney | 2x - 10x | High efficacy in renal cancer models; potential for nephrotoxicity. |
| Adrenal Gland | 2x - 10x | Potential for endocrine disruption or toxicity. |
| Lungs | 2x - 10x | Potential efficacy in lung cancer models; monitor for pulmonary adverse events. |
| Spleen | 2x - 10x | Potential effects on the immune system. |
| Liver | 2x - 10x | Site of metabolism and potential for hepatotoxicity. |
Table 2: Human Pharmacokinetic Parameters of MitoTam (Phase I Clinical Trial)
Note: This data is from human clinical trials and should be used only as a contextual reference for designing preclinical pharmacokinetic studies.
| Parameter | Value (at 0.5 mg/kg dose) | Description |
| Cmax (ng/mL) | 1495.40 (Median) | Maximum observed serum concentration. |
| Tmax (h) | 0.083 (Median) | Time to reach maximum concentration. |
| AUC (0-t) (ng*h/mL) | 4447.31 (Mean) | Area under the concentration-time curve. |
| CL (mL/h/kg) | 265.91 (Mean) | Systemic clearance rate. |
Visualized Workflows and Mechanisms
Caption: Mechanism of MitoTam's preferential accumulation in the mitochondrial matrix.
Caption: Standard experimental workflow for assessing MitoTam bioavailability in animal models.
Caption: Decision tree for troubleshooting common issues in MitoTam in vivo experiments.
Experimental Protocols
Protocol 1: Preparation of MitoTam-Loaded PLGA-TPP Nanoparticles
This protocol describes a general method for formulating a TPP-conjugated drug like MitoTam into polymeric nanoparticles to enhance solubility and delivery.
Materials:
-
MitoTam
-
PLGA-PEG-TPP block copolymer
-
Acetone (B3395972) (HPLC grade)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation:
-
Accurately weigh and dissolve MitoTam and the PLGA-PEG-TPP copolymer in acetone. A typical ratio might be 1:10 (drug:polymer).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Emulsification:
-
Add the organic phase dropwise into a larger volume of aqueous PVA solution while stirring vigorously on a magnetic stirrer.
-
Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and the formation of a nano-emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator to remove the remaining acetone under reduced pressure.
-
-
Nanoparticle Collection:
-
Collect the resulting nanoparticle suspension.
-
Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 min) to pellet the nanoparticles.
-
Discard the supernatant and wash the pellet by resuspending in deionized water. Repeat the centrifugation and washing step two more times to remove excess PVA and unencapsulated drug.
-
-
Final Formulation & Characterization:
-
Resuspend the final nanoparticle pellet in a suitable vehicle for injection (e.g., sterile saline).
-
Characterize the nanoparticles for size, polydispersity index (PDI), and drug loading efficiency before in vivo use.
-
Protocol 2: Quantification of MitoTam in Plasma and Tissue by LC-MS/MS
This protocol provides a framework for the quantitative analysis of MitoTam in biological samples, which is essential for pharmacokinetic and biodistribution studies.
Materials:
-
Collected plasma or tissue homogenates
-
MitoTam analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version of MitoTam
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Methanol (MeOH)
-
Centrifuge, vortex mixer
-
UHPLC-MS/MS system
Methodology:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
Sample Preparation (Tissue):
-
Accurately weigh a portion of the tissue (~50-100 mg).
-
Homogenize the tissue in a suitable buffer (e.g., PBS) to create a uniform homogenate.
-
Use an aliquot of the homogenate and proceed with the protein precipitation step as described for plasma.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. Employ a gradient elution method with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., ACN with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both MitoTam and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of MitoTam standard into a blank matrix (e.g., control plasma).
-
Calculate the concentration of MitoTam in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
- 1. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted, Nanoparticle-Based Drug-Delivery Systems: Therapeutics for Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MitoTam vs. Traditional Tamoxifen: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MitoTam, a mitochondrially-targeted tamoxifen (B1202) analogue, and traditional tamoxifen. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and detailed experimental protocols.
Executive Summary
Traditional tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its primary mechanism involves competitively inhibiting estrogen binding to the estrogen receptor, thereby impeding tumor cell proliferation. However, its efficacy is often limited by the development of resistance.
MitoTam emerges as a novel therapeutic agent that repurposes tamoxifen by targeting the mitochondria of cancer cells. This targeted approach offers a distinct mechanism of action, leading to enhanced cytotoxicity, the potential to overcome tamoxifen resistance, and efficacy in a broader range of cancers, including those that are not ER-dependent. This guide delves into the experimental data that substantiates these claims.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro cytotoxicity of MitoTam and traditional tamoxifen across various cancer cell lines. The data highlights the significantly lower concentrations of MitoTam required to achieve a 50% inhibition of cell viability (IC50) compared to tamoxifen, indicating its superior potency.
Table 1: In Vitro Cytotoxicity (IC50) of MitoTam vs. Tamoxifen in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | MitoTam IC50 (µM) | Tamoxifen IC50 (µM) | Fold Difference (Tamoxifen/MitoTam) |
| MCF-7 | ER+ | 0.7 ± 0.1 | 11.3 ± 1.2 | ~16 |
| T47D | ER+ | 0.6 ± 0.1 | 8.5 ± 0.9 | ~14 |
| BT-474 | ER+/HER2+ | 0.5 ± 0.1 | 10.1 ± 1.1 | ~20 |
| SK-BR-3 | ER-/HER2+ | 0.9 ± 0.2 | > 20 | > 22 |
| MDA-MB-231 | Triple-Negative | 1.2 ± 0.3 | > 20 | > 16 |
Table 2: Clinical Trial Overview of MitoTam (MitoTam-01, EudraCT 2017-004441-25) [1][2][3]
| Parameter | Details |
| Phase | Phase I/Ib |
| Patient Population | Metastatic solid tumors (various types)[1][2] |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg |
| Recommended Dose (Phase II) | 3.0 mg/kg once per week |
| Common Adverse Events | Hematological toxicities, hyperthermia/fever, thromboembolic complications |
| Clinical Benefit Rate (CBR) | 37% across all patients |
| Most Promising Efficacy | Renal Cell Carcinoma (RCC) with a CBR of 83% (5 out of 6 patients) |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the efficacy of MitoTam and traditional tamoxifen lies in their distinct molecular targets and mechanisms of action.
Traditional Tamoxifen: Estrogen Receptor Antagonism
Traditional tamoxifen's primary mode of action is the competitive inhibition of the estrogen receptor alpha (ERα). By binding to ERα, it prevents estrogen from promoting the transcription of genes involved in cell proliferation. However, resistance can develop through various mechanisms, including the downregulation or mutation of ERα and the activation of alternative growth factor signaling pathways.
Figure 1. Mechanism of Action of Traditional Tamoxifen.
MitoTam: Mitochondrial Targeting and Disruption
MitoTam is a tamoxifen molecule tagged with a triphenylphosphonium (TPP+) cation, which directs its accumulation within the mitochondria of cells. This targeted approach leads to a dual mechanism of action:
-
Inhibition of Complex I of the Electron Transport Chain: MitoTam inhibits the function of respiratory complex I, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Disruption of Mitochondrial Membrane Potential: The accumulation of the positively charged MitoTam within the mitochondrial matrix disrupts the mitochondrial membrane potential, further compromising mitochondrial function and integrity.
This cascade of events triggers apoptosis (programmed cell death) through pathways that are independent of the estrogen receptor status of the cancer cell.
Figure 2. Mechanism of Action of MitoTam.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of MitoTam and traditional tamoxifen.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MitoTam and tamoxifen in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MitoTam or tamoxifen for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Reactive Oxygen Species (ROS) Detection (MitoSOX Red Staining)
This assay specifically measures mitochondrial superoxide (B77818) levels.
-
Cell Treatment: Culture cells on glass-bottom dishes or in 6-well plates and treat with MitoTam or tamoxifen.
-
MitoSOX Red Loading: Incubate the cells with 5 µM MitoSOX Red reagent for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm buffer to remove excess probe.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity in the appropriate channel (e.g., PE).
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.
Figure 3. Experimental Workflow for In Vitro Efficacy Evaluation.
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo efficacy of MitoTam. In a syngeneic renal cancer murine model, MitoTam was shown to be effective, particularly when combined with immunotherapy. While direct head-to-head comparative studies with tamoxifen in the same cancer xenograft models are not extensively detailed in the currently available literature, the potent in vitro activity of MitoTam, especially in tamoxifen-resistant and ER-negative cell lines, suggests a significant potential for superior in vivo performance.
A study in pre-diabetic mice also showed that MitoTam was superior to tamoxifen in improving glucose tolerance and reducing body weight.
Conclusion
The promising results from the Phase I/Ib clinical trial, particularly in renal cell carcinoma, further underscore the clinical potential of MitoTam. As research progresses, MitoTam holds the promise of becoming a valuable addition to the oncologist's armamentarium, offering a new strategy to combat cancer by targeting its metabolic engine. Further head-to-head in vivo studies will be crucial to fully elucidate its comparative efficacy against traditional tamoxifen in various cancer models.
References
A Comparative Analysis of MitoTam and Other Mitochondrial-Targeted Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MitoTam with other prominent mitochondrial-targeted agents. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Mitochondria, the powerhouses of the cell, are increasingly recognized as a critical target in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This has spurred the development of a class of drugs known as mitochondrial-targeted agents, designed to selectively accumulate in mitochondria and exert their therapeutic effects. This guide focuses on a comparative analysis of MitoTam, a promising anti-cancer agent, with other notable mitochondrial-targeted compounds: Elamipretide (SS-31), Mito-quinone (MitoQ), SkQ1 (Visomitin), JP4-039, and Mito-TEMPOL.
Mechanism of Action and Therapeutic Focus
These agents, while all targeting the mitochondria, employ distinct mechanisms of action, leading to different therapeutic applications.
-
MitoTam is a mitochondrially targeted analog of tamoxifen. It is designed to selectively accumulate within the mitochondria of cancer cells.[1][2] Its primary mechanism involves the inhibition of Complex I of the electron transport chain, leading to increased production of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and ultimately, cell death.[3][4] MitoTam has shown promise as an anti-cancer agent, particularly in preclinical models of breast cancer.[1] It has undergone a Phase I/Ib clinical trial for advanced solid tumors.
-
Elamipretide (SS-31) is a tetrapeptide that selectively binds to cardiolipin, a key phospholipid of the inner mitochondrial membrane. This interaction helps to stabilize the mitochondrial cristae, improve the efficiency of the electron transport chain, enhance ATP production, and reduce oxidative stress. Elamipretide is primarily being investigated for its therapeutic potential in conditions associated with mitochondrial dysfunction, such as heart failure and rare genetic disorders like Barth syndrome.
-
Mito-quinone (MitoQ) is a mitochondria-targeted version of the antioxidant Coenzyme Q10. It acts as a potent antioxidant, scavenging free radicals at their source within the mitochondria. This helps to protect against oxidative damage to mitochondrial DNA, proteins, and lipids. MitoQ has been studied in a wide range of age-related and neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
-
SkQ1 (Visomitin) is a mitochondria-targeted antioxidant based on a plastoquinone (B1678516) moiety. Similar to MitoQ, it functions to neutralize ROS within the mitochondria. SkQ1 has been particularly investigated for ophthalmic applications, with clinical trials showing efficacy in treating dry eye syndrome.
-
JP4-039 is a mitochondria-targeted nitroxide that acts as a potent scavenger of reactive oxygen species. Its primary therapeutic application is as a radioprotector, mitigating the damaging effects of ionizing radiation on cells and tissues. Preclinical studies have demonstrated its ability to reduce radiation-induced apoptosis and inflammation.
-
Mito-TEMPOL is a mitochondria-targeted superoxide (B77818) dismutase (SOD) mimetic. It specifically targets and neutralizes superoxide radicals, a major type of ROS produced in the mitochondria. Mito-TEMPOL has been investigated for its anti-inflammatory and protective effects in various conditions, including sepsis and burn injuries.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for MitoTam and other mitochondrial-targeted agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies. Experimental conditions, such as cell lines and animal models, may differ, affecting direct comparability.
| Agent | Cell Line | IC50 (µM) | Reference |
| MitoTam | MCF7 (ER+) | 0.43 ± 0.05 | |
| MDA-MB-231 (Triple Negative) | 0.89 ± 0.09 | ||
| SKBR3 (Her2 high) | 0.65 ± 0.07 | ||
| Tamoxifen | MCF7 (ER+) | 7.8 ± 0.5 | |
| MDA-MB-231 (Triple Negative) | 12.5 ± 1.1 | ||
| SKBR3 (Her2 high) | 10.2 ± 0.9 |
| Agent | Disease Model | Key Efficacy Findings | Reference |
| MitoTam | Advanced Solid Tumors (Phase I/Ib) | Favorable safety profile and preliminary signs of anti-tumor efficacy. | |
| Elamipretide | Heart Failure (Canine Model) | Improved left ventricular function and reversed mitochondrial dysfunction. | |
| Heart Failure with Reduced Ejection Fraction (Human, Phase I) | Safe and well-tolerated; high dose showed favorable changes in left ventricular volumes. | ||
| MitoQ | Alzheimer's Disease (Transgenic Mouse Model) | Prevented cognitive decline, Aβ accumulation, and synaptic loss. | |
| Neurodegenerative Diseases (Preclinical Review) | Showed therapeutic potential across multiple neurodegenerative disease models. | ||
| SkQ1 | Dry Eye Syndrome (Human, Phase II) | Statistically significant improvements in signs and symptoms of dry eye. | |
| Dry Eye Disease (Human, Phase III) | Showed evidence of efficacy in reducing both signs and symptoms. | ||
| JP4-039 | Radiation-Induced Damage (Cell Culture) | Demonstrated significant radioprotection when administered after irradiation. | |
| Total Body Irradiation (Murine Model) | Increased survival compared to untreated irradiated mice. | ||
| Mito-TEMPOL | Lipopolysaccharide-Induced Sepsis (Murine Model) | Attenuated liver injury and enhanced antioxidative capability. | |
| Burn Injury-Induced Cardiac Dysfunction (Murine Model) | Significantly reduced myocardial inflammation. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function. Dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are used to assess ΔΨm. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol (using JC-1):
-
Cell Culture: Plate cells in a suitable culture vessel and treat with the mitochondrial-targeted agent of interest at various concentrations and time points.
-
JC-1 Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) in a serum-free medium for 15-30 minutes at 37°C in the dark.
-
Washing: Discard the staining solution and wash the cells twice with PBS.
-
Imaging and Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. For microscopy, capture images using filters for both green (monomers) and red (aggregates) fluorescence. For flow cytometry, quantify the red and green fluorescence intensity. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the mitochondrial-targeted agent as described above.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (typically 5-20 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis: Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cardiolipin Binding Assay (for Elamipretide)
Principle: This assay assesses the interaction of Elamipretide with cardiolipin, a key component of its mechanism of action. This can be studied using biophysical techniques such as isothermal titration calorimetry (ITC) or by using fluorescently labeled Elamipretide and observing its co-localization with mitochondria or cardiolipin-containing liposomes.
Protocol (Microscopy-based co-localization):
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) containing a fluorescently labeled lipid and cardiolipin.
-
Incubation: Incubate the liposomes with fluorescently labeled Elamipretide.
-
Imaging: Visualize the liposomes using a fluorescence microscope. Co-localization of the Elamipretide fluorescence with the liposome fluorescence indicates binding.
-
Cellular Co-localization: Alternatively, treat cells with fluorescently labeled Elamipretide and a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red). Observe the cells under a fluorescence microscope to determine if the Elamipretide signal co-localizes with the mitochondrial signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these mitochondrial-targeted agents and a general experimental workflow for their evaluation.
Caption: MitoTam's mechanism of action leading to cancer cell death.
Caption: Mechanisms of other mitochondrial-targeted agents.
Caption: General workflow for evaluating mitochondrial-targeted agents.
Conclusion
Mitochondrial-targeted agents represent a diverse and promising class of therapeutics with the potential to address a wide range of debilitating diseases. MitoTam stands out as a potent anti-cancer agent that induces cell death by disrupting mitochondrial function. In contrast, agents like Elamipretide, MitoQ, SkQ1, JP4-039, and Mito-TEMPOL primarily function by protecting mitochondria from damage and reducing oxidative stress, making them suitable for other pathological conditions.
The selection of a particular mitochondrial-targeted agent for research or drug development will depend on the specific disease context and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this exciting and rapidly evolving field. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy and safety profiles of these promising agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of MitoTam's mechanism of action in different cancer types
MitoTam, a novel mitochondria-targeted derivative of tamoxifen (B1202), has emerged as a promising first-in-class anticancer agent, or "mitocan." By selectively accumulating within the energy powerhouses of cancer cells, MitoTam disrupts their fundamental metabolic processes, leading to cell death. This guide provides a detailed comparison of MitoTam's mechanism of action with other mitochondria-targeting therapies, supported by experimental data and protocols for the research community.
The Mechanism of Action: How MitoTam Works
MitoTam's efficacy stems from its unique design, which combines the pharmacophore of tamoxifen with a triphenylphosphonium (TPP+) cation. This TPP+ tag allows the molecule to leverage the high mitochondrial membrane potential characteristic of cancer cells, leading to its preferential accumulation within the mitochondrial matrix.[1]
Once inside the mitochondrion, MitoTam executes a multi-pronged attack:
-
Inhibition of Respiratory Complex I: MitoTam directly targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] It binds within the Q-module of the complex, blocking the transfer of electrons to ubiquinone.[1] This suppression of Complex I-dependent respiration is a key aspect of its anticancer activity.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS), inducing significant oxidative stress within the cancer cell.
-
Disruption of Mitochondrial Membrane Potential: MitoTam's presence and activity within the inner mitochondrial membrane lead to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).
-
Induction of Cell Death: The culmination of these effects—inhibited respiration, oxidative stress, and membrane depolarization—triggers programmed cell death through both apoptosis and necroptosis.
This mechanism has shown particular efficacy in preclinical models of renal and breast cancer. A Phase I/Ib clinical trial (MitoTam-01) has demonstrated a manageable safety profile and notable efficacy in patients with metastatic solid tumors, especially in those with metastatic renal cell carcinoma (RCC).
Visualizing MitoTam's Mechanism
The following diagram illustrates the signaling pathway of MitoTam's action within a cancer cell.
References
- 1. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effects of MitoTam and Standard Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effects associated with MitoTam, a novel mitochondria-targeted anti-cancer agent, and conventional chemotherapies, including doxorubicin, paclitaxel, and cyclophosphamide (B585). The data is compiled from published clinical trial results and presented to facilitate an objective comparison for research and drug development purposes.
Executive Summary
MitoTam, a first-in-class anti-cancer agent, has undergone a Phase I/Ib clinical trial (EudraCT 2017-004441-25) in patients with metastatic solid tumors. The primary dose-limiting toxicities observed were hematological and thromboembolic events. This guide compares the incidence of these and other key side effects of MitoTam with those commonly reported for standard chemotherapeutic agents used in similar patient populations. All adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Comparative Analysis of Key Adverse Events
The following tables summarize the incidence of key adverse events observed in the MitoTam Phase I/Ib trial and compares them to the reported incidence rates for doxorubicin, paclitaxel, and cyclophosphamide in patients with metastatic solid tumors. It is important to note that direct head-to-head comparative trials are not yet available; therefore, the data for the comparator drugs are compiled from various studies and may not represent a perfectly matched patient population or treatment setting.
Hematological Toxicities
Hematological side effects are a common occurrence with many chemotherapeutic agents due to their impact on rapidly dividing cells in the bone marrow.
| Adverse Event | MitoTam (Phase I)[1][2] | MitoTam (Phase Ib)[1][2] | Doxorubicin-based Regimens (Metastatic Solid Tumors) | Paclitaxel (Metastatic Solid Tumors) | Cyclophosphamide-based Regimens (Metastatic Solid Tumors) |
| Neutropenia (All Grades) | 30% | 16% | Varies widely depending on regimen and patient population. | Grade 3/4: 4%[3] | Varies widely depending on regimen and patient population. |
| Anemia (All Grades) | 30% | 26% | Grade 3/4: 8-11% (in combination with paclitaxel) | Grade 3: 10% | Varies widely depending on regimen and patient population. |
| Thrombocytopenia (All Grades) | - | G4: One non-fatal case | Varies depending on regimen. | Not consistently reported with high incidence. | Varies depending on regimen. |
Note: Grade 3/4 adverse events are considered severe. Data for doxorubicin, paclitaxel, and cyclophosphamide are drawn from various sources and may not be directly comparable.
Non-Hematological Toxicities
| Adverse Event | MitoTam (Phase I) | MitoTam (Phase Ib) | Doxorubicin-based Regimens (Metastatic Solid Tumors) | Paclitaxel (Metastatic Solid Tumors) | Cyclophosphamide-based Regimens (Metastatic Solid Tumors) |
| Fever/Hyperthermia | 30% | 58% | Fever is a known side effect, often associated with neutropenia. | Fever can occur, often in the context of infection. | Fever is a recognized side effect. |
| Thromboembolic Events | 5% | 13% | Risk is recognized, particularly in combination regimens. | Risk exists, but incidence varies. | Risk is recognized, particularly in combination regimens. |
| Thrombophlebitis | High risk with peripheral vein administration (avoided by central vein administration) | Not reported with central vein administration. | Can occur, especially with certain formulations. | Can occur at the injection site. | Can occur, but less common than with some other agents. |
Experimental Protocols
MitoTam Phase I/Ib Clinical Trial (EudraCT 2017-004441-25)
The MitoTam trial was an open-label, single-center study in patients with various metastatic solid malignancies who had terminated standard oncological therapies.
-
Phase I: Employed a 3+3 dose-escalation design to establish drug safety and the maximum tolerated dose (MTD). MitoTam was administered intravenously. To mitigate the high risk of thrombophlebitis observed with peripheral vein administration, central vein administration was adopted.
-
Phase Ib: Evaluated the long-term toxicity and anti-cancer effect of MitoTam using three different dosing regimens.
-
Adverse Event Monitoring: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Patients were closely monitored for hematological, thromboembolic, and other toxicities through regular clinical assessments and laboratory tests.
Standard Chemotherapy Adverse Event Monitoring
In typical oncology clinical trials for agents like doxorubicin, paclitaxel, and cyclophosphamide, adverse events are systematically monitored and graded using the CTCAE. This involves:
-
Regular Clinical Assessments: Physical examinations and patient interviews to identify and grade symptomatic side effects.
-
Laboratory Monitoring: Frequent blood tests to monitor for hematological toxicities (e.g., complete blood counts) and organ function (e.g., liver and kidney function tests).
-
Imaging: As needed to investigate potential complications.
-
Standardized Reporting: All adverse events are recorded and graded according to the CTCAE, allowing for standardized comparison of safety profiles across different studies and treatments.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for MitoTam and the comparator chemotherapies.
Caption: Mechanism of action of MitoTam.
Caption: Mechanism of action of Doxorubicin.
Caption: Mechanism of action of Paclitaxel.
Caption: Mechanism of action of Cyclophosphamide.
Experimental Workflow for Adverse Event Monitoring
The following diagram illustrates a typical workflow for monitoring and reporting adverse events in an oncology clinical trial.
Caption: Clinical Trial Adverse Event Monitoring Workflow.
References
A Comparative Analysis of MitoTam's Gene Expression Impact Against Other Mitochondrial-Targeting Anticancer Agents
Unveiling the Molecular Fingerprint of a Novel Anti-Cancer Drug
For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by a novel therapeutic is paramount. This guide provides a comparative overview of the gene expression profiles and cellular pathways affected by MitoTam, a mitochondrially-targeted tamoxifen (B1202) analog, in relation to other drugs that modulate mitochondrial function. While direct comparative high-throughput sequencing data between MitoTam and other specific agents is not yet extensively published, this guide synthesizes available mechanistic data to offer valuable insights.
MitoTam represents a new class of anti-cancer agents known as "mitocans," which are designed to selectively target the mitochondria of cancer cells.[1] Its primary mechanism of action involves the inhibition of mitochondrial complex I (CI) of the electron transport chain.[1][2] This targeted disruption of cellular energy production leads to a cascade of events, including the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and ultimately, cell death through apoptosis and necroptosis.[2] Clinical trials have shown promising efficacy, particularly in metastatic renal cell carcinoma.[1]
This guide will delve into the known effects of MitoTam on cellular signaling and compare them with those of other relevant compounds, including its parent molecule, tamoxifen, and other mitochondrial complex I inhibitors like metformin (B114582) and rotenone.
Comparative Analysis of Mechanistic Effects
To facilitate a clear comparison, the following table summarizes the key mechanistic features and downstream effects of MitoTam and other relevant drugs based on current scientific literature.
| Feature | MitoTam | Tamoxifen | Metformin | Rotenone |
| Primary Target | Mitochondrial Complex I | Estrogen Receptor (ER) | Mitochondrial Complex I | Mitochondrial Complex I |
| Subcellular Localization | Mitochondria | Primarily nucleus and cytoplasm | Primarily cytoplasm and mitochondria | Mitochondria |
| Mechanism of Action | Inhibition of electron transport, increased ROS, mitochondrial membrane depolarization | Modulation of ER-dependent gene transcription, some off-target mitochondrial effects | Inhibition of electron transport, activation of AMPK, alteration of cellular metabolism | Potent inhibition of electron transport, leading to ATP depletion and ROS production |
| Primary Mode of Cell Death | Apoptosis and Necroptosis | Primarily Apoptosis | Apoptosis and cell cycle arrest | Apoptosis and Necrosis |
| Reported Effects on Gene Expression | Downregulation of genes involved in oxidative phosphorylation (inferred) | Alterations in ER target genes, cell cycle regulators, and genes related to mitochondrial dysfunction in resistant cells | Downregulation of positive cell cycle regulators; induction of a senescence-associated gene signature | Upregulation of p53 and BCL2; altered expression of autophagy-related genes |
| Clinical Use | Investigational (anticancer) | Breast cancer treatment and prevention | Type 2 diabetes, investigational for cancer | Pesticide (not for human use) |
Signaling Pathways Targeted by MitoTam
MitoTam's inhibition of mitochondrial complex I triggers a cascade of events that converge on programmed cell death pathways. The following diagrams, generated using the DOT language, illustrate the key signaling events.
Caption: Signaling cascade initiated by MitoTam, leading to apoptosis and necroptosis.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Experimental Workflow for Comparative Gene Expression Analysis
The following diagram illustrates a typical workflow for comparing the effects of MitoTam and other drugs on cellular gene expression using RNA sequencing (RNA-seq).
Caption: A standard workflow for RNA-seq based comparative gene expression analysis.
Detailed Protocol: RNA Sequencing and Analysis
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., ACHN or Caki-1 renal cell carcinoma lines) at a density of 1 x 10^6 cells per 100 mm dish.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with MitoTam (e.g., 1 µM), another mitochondrial complex I inhibitor (e.g., 5 mM Metformin), or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Perform treatments in triplicate.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a RIN > 8 are recommended for sequencing.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) following the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between treatment groups and the control. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify significantly affected biological processes and signaling pathways.
-
Detailed Protocol: Mitochondrial Complex I Activity Assay
This protocol provides a method to directly measure the enzymatic activity of mitochondrial complex I, which is the primary target of MitoTam.
-
Mitochondrial Isolation:
-
Harvest approximately 20-50 million cultured cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in mitochondrial isolation buffer and homogenize using a Dounce homogenizer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.
-
Determine the protein concentration of the isolated mitochondria using a BCA assay.
-
-
Complex I Activity Measurement:
-
Use a commercially available mitochondrial complex I activity assay kit (e.g., from Abcam or Millipore).
-
In a 96-well plate, add the isolated mitochondrial sample (e.g., 1-5 µg of protein) to the assay buffer provided in the kit.
-
Prepare parallel wells with the mitochondrial sample and a specific complex I inhibitor, such as rotenone, to measure non-specific activity.
-
Initiate the reaction by adding NADH, the substrate for complex I.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation or a colorimetric reporter dye) over time using a microplate reader in kinetic mode.
-
Calculate the specific complex I activity by subtracting the rate of the rotenone-inhibited reaction from the total reaction rate.
-
Conclusion
MitoTam's unique mechanism of targeting mitochondrial complex I in cancer cells positions it as a promising therapeutic agent. While direct comparative transcriptomic data with other drugs is still emerging, the available mechanistic information provides a solid foundation for understanding its effects on gene expression. The inhibition of mitochondrial respiration by MitoTam initiates a cascade of cellular stress signals that ultimately lead to programmed cell death. Future research employing comprehensive gene expression profiling will be crucial to fully elucidate the molecular signature of MitoTam and to identify potential biomarkers for patient stratification and combination therapies. The experimental protocols provided in this guide offer a framework for conducting such vital research.
References
- 1. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MitoTam Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the investigational mitochondria-targeted anti-cancer agent, MitoTam, with other relevant therapies. The following sections provide a detailed analysis of its performance, supported by experimental data, to facilitate independent verification of the published research findings.
Quantitative Performance Analysis
The efficacy of MitoTam and its alternatives has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy (IC50) of MitoTam and Comparators in Breast Cancer Cell Lines
| Compound | Cell Line | Receptor Status | IC50 (µM) | Reference |
| MitoTam | MCF7 | ER+, PR+, HER2- | 0.65 | [1] |
| MitoTam | MDA-MB-231 | Triple-Negative | ~2.5 | [2] |
| MitoTam | SKBR3 | HER2+ | ~1.5 | [2] |
| MitoTam | MDA-MB-453 | HER2+ | ~1.2 | [2] |
| Tamoxifen (B1202) | MCF7 | ER+, PR+, HER2- | >10 | [2] |
| Doxorubicin | MCF7 | ER+, PR+, HER2- | 8.3 | |
| Doxorubicin | MDA-MB-231 | Triple-Negative | 6.6 |
Table 2: In Vitro Efficacy (IC50) of Other Mitochondria-Targeted Agents
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mito-Lonidamine (Mito-LND) | H2030BrM3 | Lung Cancer | 0.74 | |
| Mito-Lonidamine (Mito-LND) | A549 | Lung Cancer | 0.69 | |
| Devimistat (CPI-613) | AsPC-1 | Pancreatic Cancer | ~200 | |
| Devimistat (CPI-613) | PANC-1 | Pancreatic Cancer | ~200 |
Table 3: Clinical Trial Outcomes of MitoTam and Devimistat
| Drug | Trial Phase | Cancer Type | Key Outcomes | Reference |
| MitoTam | Phase I/Ib (MitoTam-01) | Metastatic Solid Tumors | MTD: 5.0 mg/kg; Recommended Dose: 3.0 mg/kg weekly. Clinical Benefit Rate (CBR) in Renal Cell Carcinoma (RCC): 83% (5/6 patients with stable disease or partial response). | |
| Devimistat (CPI-613) | Phase III (AVENGER 500) | Metastatic Pancreatic Cancer | Did not meet primary endpoint of improving overall survival compared to standard chemotherapy (mFOLFIRINOX). Median OS: 11.1 months with Devimistat + mFFX vs. 11.73 months with FFX. |
Signaling Pathways and Mechanisms of Action
MitoTam and other mitocans exert their anti-cancer effects by targeting mitochondrial bioenergetics, leading to a cascade of events culminating in cell death.
MitoTam Signaling Pathway
MitoTam, a conjugate of tamoxifen and a triphenylphosphonium (TPP+) cation, preferentially accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential. It primarily targets Complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent induction of both apoptosis and necroptosis.
Comparative Mechanisms of Other Mitocans
Other mitochondria-targeted drugs employ similar but distinct mechanisms to induce cancer cell death.
References
Benchmarking the Performance of MitoTam and its Analogs in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Mitochondria-targeted therapies represent a promising frontier in oncology, aiming to selectively eradicate cancer cells by exploiting their unique metabolic vulnerabilities. Among these, MitoTam, a mitochondria-targeted analog of tamoxifen (B1202), has emerged as a lead candidate. This guide provides a comprehensive performance benchmark of MitoTam against its analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the evaluation and development of next-generation mitochondrial-targeted cancer therapeutics.
Performance Comparison of MitoTam Analogs
The efficacy of mitochondria-targeted agents is critically dependent on the mitochondrial targeting moiety and the inherent anticancer activity of the parent compound. Here, we compare the performance of MitoTam with its key analogs based on their cytotoxic effects on cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of MitoTam and its Analogs in Breast Cancer and Nonmalignant Cell Lines
| Compound | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) | SK-BR-3 (HER2+) | MDA-MB-453 (HER2+) | Nonmalignant Fibroblasts (BJ) | Nonmalignant Breast Epithelium (184A1) |
| MitoTam | 0.65 ± 0.07 | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | >10 | >10 |
| Tamoxifen | 7.5 ± 0.8 | 15.2 ± 1.5 | 12.5 ± 1.3 | 10.1 ± 1.1 | >20 | >20 |
| Tam-DPPO | Significantly higher than MitoTam | Significantly higher than MitoTam | - | - | - | - |
| Tam-Triazole (4p) | - | 0.23 | - | - | - | - |
| Tam-Triazole (4o) | - | - | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data for MitoTam and Tamoxifen are from[1][2]. Data for Tam-DPPO indicates significantly reduced efficacy compared to MitoTam, though specific IC50 values for a direct comparison were not available in the reviewed literature. Data for Tam-Triazole conjugates are compared to Tamoxifen from a separate study[3]. A direct comparison with MitoTam is not yet published.
The data clearly demonstrates the superior potency of MitoTam compared to its parent compound, tamoxifen, across various breast cancer cell lines. The triphenylphosphonium (TPP+) cation attached to MitoTam facilitates its accumulation within the mitochondria, leading to significantly lower IC50 values[1][2].
Tam-DPPO , an analog of MitoTam that lacks the positive charge on the TPP+ moiety, exhibits a dramatic reduction in cytotoxic efficacy. This underscores the critical role of the cationic charge in mitochondrial targeting and, consequently, the anticancer activity of the compound.
A novel class of tamoxifen-1,2,4-triazole conjugates has also been investigated. Notably, compound 4p showed improved antiproliferative activity against the MDA-MB-231 breast cancer cell line when compared to tamoxifen. While a direct comparison with MitoTam is not yet available, these findings suggest that modifications to the tamoxifen backbone can yield potent anticancer agents. Further studies are warranted to determine if the addition of a mitochondrial targeting group to these triazole conjugates could further enhance their efficacy.
Signaling Pathway of MitoTam-Induced Cell Death
MitoTam exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of mitochondrial function. The primary steps are outlined below:
Caption: Signaling pathway of MitoTam-induced apoptosis.
MitoTam, bearing a delocalized positive charge, is driven across the mitochondrial membrane by the high mitochondrial membrane potential characteristic of cancer cells. Once inside the mitochondrial matrix, it primarily targets and inhibits Complex I of the electron transport chain. This inhibition leads to a cascade of events, including a surge in the production of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential. The resulting oxidative stress and mitochondrial dysfunction ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible benchmarking of anticancer agents. Below are detailed methodologies for key assays used to evaluate the performance of MitoTam and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., MitoTam, analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of MitoTam's mechanism of action is the disruption of the mitochondrial membrane potential. This can be quantified using fluorescent probes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
Workflow:
Caption: Workflow for measuring mitochondrial membrane potential.
Detailed Steps using TMRM:
-
Cell Culture and Treatment: Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish) and treat with the compounds of interest as described for the cytotoxicity assay. Include a positive control for depolarization, such as CCCP.
-
TMRM Staining: After treatment, incubate the cells with a low concentration of TMRM (e.g., 25-200 nM) in a suitable buffer (e.g., HBSS) for 20-40 minutes at 37°C.
-
Washing: Gently wash the cells with buffer to remove excess probe.
-
Fluorescence Analysis: The fluorescence intensity, which is proportional to the mitochondrial membrane potential, can be measured using a fluorescence microscope, a plate reader (Ex/Em ~549/575 nm), or by flow cytometry. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
This guide provides a foundational framework for the comparative analysis of MitoTam and its analogs. The presented data and protocols are intended to assist researchers in designing and executing experiments to further elucidate the structure-activity relationships of these promising anticancer agents and to accelerate the development of more effective mitochondria-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel tamoxifen-1,2,4-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Unable to Identify Substance "Mnitmt" for Disposal Procedures
Initial searches for "Mnitmt" have not yielded any matching results for a chemical substance, precluding the development of specific disposal and safety protocols. The term "this compound" does not correspond to any known chemical in publicly available safety databases and literature.
To provide the essential, immediate safety and logistical information, including operational and disposal plans as requested, a correct and verifiable identifier for the substance is required. Without a proper chemical name, CAS (Chemical Abstracts Service) number, or other standard identifier, it is not possible to access the necessary data regarding its physical, chemical, and toxicological properties. This information is critical for determining appropriate handling, storage, and disposal methods to ensure the safety of researchers, scientists, and drug development professionals.
Accurate identification is the foundational step for:
-
Hazard Assessment: Understanding the potential risks, including toxicity, flammability, reactivity, and environmental hazards.
-
Regulatory Compliance: Determining the specific local, state, and federal regulations that govern the waste disposal of the substance.
-
Personal Protective Equipment (PPE) Selection: Recommending the appropriate PPE to be used during handling and disposal.
-
Emergency Procedures: Establishing clear protocols for spills, exposure, and other emergencies.
Given the absence of information on "this compound," it is strongly recommended to verify the name and provide a recognized identifier. Once the substance is correctly identified, a comprehensive guide on its proper disposal procedures, including any relevant quantitative data, experimental protocols, and safety diagrams, can be developed to meet the specified requirements.
Personal protective equipment for handling Mnitmt
Disclaimer: Initial searches for a chemical substance abbreviated as "Mnitmt" have not yielded a positive identification. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to identify the substance and consult its specific Safety Data Sheet (SDS) before handling.
Immediate Safety and Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure in a laboratory setting. The selection of PPE is contingent on the physical, chemical, and toxicological properties of the substance being handled.
Recommended PPE for Handling Unknown Chemicals:
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes, sprays, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific material should be chosen based on the chemical's properties. | Prevents skin contact with the substance. |
| Body Protection | A laboratory coat or a chemically resistant apron. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A fume hood or other ventilated enclosure should be used. If not possible, a respirator appropriate for the anticipated hazards may be necessary. | Minimizes inhalation of vapors, dusts, or mists. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan for Handling
A clear and concise operational plan is crucial for ensuring safety and efficiency when working with any chemical.
Step-by-Step Handling Procedure:
-
Information Gathering: Positively identify the chemical and obtain its Safety Data Sheet (SDS). Read and understand the SDS thoroughly before beginning any work.
-
Engineering Controls: Ensure that primary engineering controls, such as a certified chemical fume hood, are in proper working order.
-
PPE Donning: Put on all required personal protective equipment as specified in the table above and the chemical's SDS.
-
Preparation: Assemble all necessary equipment and reagents within the designated work area (e.g., fume hood).
-
Handling:
-
Dispense the minimum amount of the chemical required for the procedure.
-
Keep all containers of the chemical sealed when not in use.
-
Avoid direct contact with the substance.
-
Work in a well-ventilated area at all times.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Properly label and store the chemical according to its SDS.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect human health and the environment.
Waste Disposal Procedure:
-
Waste Segregation: Do not mix "this compound" waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Container: Use a designated, properly labeled, and sealed waste container for all "this compound" waste. The label should include the chemical name, concentration, and hazard pictograms.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS office.
-
Collection: Follow your institution's procedures for requesting a hazardous waste pickup.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for safely handling a chemical in a laboratory setting.
Caption: A flowchart outlining the key steps for safe chemical handling, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
